Technical Documentation Center

3-Bromo-5-methoxypyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-methoxypyridin-4-ol

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 3-bromo-5-methoxypyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 3-bromo-5-methoxypyridin-4-ol belongs to the 3-hydroxy-4-pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-5-methoxypyridin-4-ol belongs to the 3-hydroxy-4-pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The physicochemical properties of such molecules, including acidity, lipophilicity, solid-state characteristics, and solubility, are fundamental parameters that govern their behavior in biological systems and influence their potential as therapeutic agents. These properties dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development. This guide provides a comprehensive overview of the core physical properties of 3-bromo-5-methoxypyridin-4-ol and presents detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for drug discovery and development programs.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent characterization.

  • Chemical Name: 3-bromo-5-methoxypyridin-4-ol

  • Synonyms: 3-bromo-4-hydroxy-5-methoxypyridine

  • Molecular Formula: C₆H₆BrNO₂

  • Molecular Weight: 204.02 g/mol

  • Chemical Structure:

A key structural feature of 3-bromo-5-methoxypyridin-4-ol is its existence in tautomeric forms: the 4-hydroxy-pyridine form and the 4-pyridinone form. This equilibrium is influenced by the solvent environment and pH, which has significant implications for its physicochemical properties, including its pKa and solubility. The methodologies described in this guide are designed to accurately characterize the compound, accounting for this chemical behavior.

Solid-State and Thermal Properties

The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and bioavailability.

Physical Appearance

The compound is expected to be a crystalline or powdered solid at room temperature. The color should be recorded as part of the initial characterization.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.

Table 1: Predicted and Analogous Thermal Properties

Property Value Method Notes

| Melting Point (°C) | Data Not Available | N/A | The melting point of the related compound 3-bromo-5-methoxypyridine is 29-35°C.[1][2][3] The addition of a hydroxyl group is expected to significantly increase the melting point due to hydrogen bonding capabilities. |

This protocol describes the use of a modern digital melting point apparatus. The causality behind this procedure is to heat the sample slowly and uniformly to observe the precise temperature range over which the solid-to-liquid phase transition occurs.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a clean, dry mortar and pestle.

    • Load the sample into a capillary tube by tapping the open end into the powder until a column of 2-3 mm is obtained.

    • Compact the sample at the bottom of the sealed tube by tapping or dropping it through a long glass tube. A well-packed sample prevents shrinking and ensures even heat distribution.

  • Instrument Setup:

    • Set the starting temperature on the apparatus to at least 20°C below the expected melting point. If unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20°C/min) to determine an approximate range.

    • Set a slow heating ramp rate of 1-2°C per minute for the accurate measurement. A slow rate is crucial to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.

  • Measurement and Data Recording:

    • Insert the capillary tube into the heating block.

    • Observe the sample through the magnified viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts.

    • The melting range is reported as T₁ - T₂.

    • Perform the measurement in triplicate using a fresh sample and capillary tube for each run to ensure reproducibility. Never re-melt a sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting prep1 Grind Sample to Fine Powder prep2 Load 2-3 mm into Capillary Tube prep1->prep2 prep3 Compact Sample prep2->prep3 meas1 Set Start Temp & Slow Ramp Rate (1-2°C/min) prep3->meas1 meas2 Insert Sample into Apparatus meas1->meas2 meas3 Observe & Record T_start (First Drop) meas2->meas3 meas4 Observe & Record T_end (All Liquid) meas3->meas4 report1 Calculate Melting Range (T_start - T_end) meas4->report1 report2 Perform in Triplicate report1->report2 report3 Report Mean Range report2->report3

Caption: Workflow for Melting Point Determination.

Crystallinity Assessment via Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for analyzing the solid-state nature of a compound. It distinguishes between crystalline material, which produces sharp diffraction peaks, and amorphous content, which results in a broad halo.[4][5] The degree of crystallinity is a critical quality attribute as it can significantly affect the drug's stability and dissolution properties.

PXRD operates based on Bragg's Law (nλ = 2d sinθ), where X-rays are diffracted by the crystal lattice planes.[6] The resulting pattern of diffraction peaks is a unique fingerprint of the crystalline phase. For pharmaceutical development, PXRD is used to:

  • Identify the crystalline form (polymorph screening).[5]

  • Determine the degree of crystallinity.[7]

  • Detect trace amounts of crystalline or amorphous impurities.[8]

  • Sample Preparation: The sample is lightly ground to ensure random orientation of the crystallites and packed into a sample holder.[6]

  • Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram is processed. The intensity of the sharp crystalline peaks is integrated (Ic) and separated from the intensity of the broad amorphous halo (Ia).

  • Calculation: The percent crystallinity (%Xc) is calculated using the formula: %Xc = [Ic / (Ic + Ia)] * 100

PXRDWorkflow start Powder Sample prep Grind & Pack Sample Holder start->prep acquire Acquire Diffractogram (Scan 2θ range) prep->acquire analyze Separate Crystalline Peaks from Amorphous Halo acquire->analyze calculate Integrate Intensities (Ic and Ia) analyze->calculate result Calculate % Crystallinity calculate->result

Caption: Workflow for PXRD Crystallinity Analysis.

Ionization and Lipophilicity (pKa and LogP)

The ionization state of a molecule at physiological pH is a primary determinant of its solubility, permeability, and target engagement.

Acid Dissociation Constant (pKa)

3-bromo-5-methoxypyridin-4-ol is an amphoteric molecule, meaning it has both acidic and basic functional groups:

  • Acidic pKa: Attributed to the deprotonation of the 4-hydroxyl group.

  • Basic pKa: Attributed to the protonation of the pyridine ring nitrogen.

Knowing these two pKa values is essential to predict the compound's charge state, and thus its solubility and absorption, at different pH values. For example, the aqueous solubility will be lowest at its isoelectric point and will increase as the pH moves away from this point in either direction.

Table 2: Predicted and Analogous pKa Values

Property Value Method Notes
Acidic pKa (OH) Data Not Available N/A For related 3-hydroxy-4-pyridinones, this value is typically in the range of 7-9.[9][10]

| Basic pKa (N) | Data Not Available | N/A | For pyridine, the pKa is ~5.2. Electron-withdrawing groups like bromine decrease basicity, while electron-donating groups like methoxy increase it. A value in the range of 2-4 is expected. |

Potentiometric titration is a highly accurate method for determining pKa values.[11][12] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection points in the resulting titration curve correspond to the pKa values.[13][14]

  • System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. This minimizes changes in activity coefficients during the titration.

  • Titration Procedure:

    • To determine the acidic pKa, titrate the sample solution with a standardized strong base (e.g., 0.1 M NaOH).

    • To determine the basic pKa, titrate a separate sample solution with a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the first derivative plot correspond to the equivalence point(s).

    • The pKa is equal to the pH at the half-equivalence point. This is the midpoint of the buffer region on the titration curve.[13]

    • Perform the experiment in triplicate for statistical validation.

pKaWorkflow cluster_setup Setup & Preparation cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH Meter (3-point) setup2 Prepare Analyte Solution (Known Conc. in 0.15M KCl) setup1->setup2 setup3 Standardize Titrants (e.g., 0.1M NaOH, 0.1M HCl) setup2->setup3 titr1 Add Titrant in Small Increments setup3->titr1 titr2 Allow pH to Stabilize titr1->titr2 titr3 Record pH and Volume titr2->titr3 titr4 Repeat to Equivalence Point titr3->titr4 titr4->titr1 an1 Plot pH vs. Volume titr4->an1 an2 Determine Equivalence Point (1st Derivative) an1->an2 an3 Find pH at Half-Equivalence Point an2->an3 an4 pKa = pH at 1/2 eq. pt. an3->an4 result Final pKa Value(s) an4->result Report Mean pKa (n=3)

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting oral bioavailability and the feasibility of intravenous formulations.[15] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for predicting in vivo behavior.[16]

Table 3: Predicted Solubility Profile

Solvent Solubility Method Rationale
Aqueous Buffer (pH 7.4) Likely Low N/A For many 3-hydroxy-4-pyridinone hybrids, aqueous solubility can be a challenge.[17][18] The molecule's charge state at this pH, governed by its pKa values, will be a key determinant.
DMSO Soluble N/A Dimethyl sulfoxide is a polar aprotic solvent capable of dissolving a wide range of drug-like molecules.
Methanol / Ethanol Soluble N/A Polar protic solvents are expected to solubilize the compound through hydrogen bonding.

| Dichloromethane | Sparingly Soluble | N/A | As a non-polar solvent, it is less likely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[19] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

  • Preparation:

    • Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a series of glass vials.

    • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, organic solvents) to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Agitate the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C).

    • Equilibration time is critical; 24-48 hours is typical to ensure equilibrium is reached.[16][20] A time-course study (e.g., sampling at 4, 8, 24, and 48 hours) can be performed to confirm that the concentration has plateaued.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant. It is crucial to avoid disturbing the solid material.

    • Centrifuge the aliquot at high speed to pellet any remaining suspended microparticles.

    • Filter the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF) into a clean vial for analysis.

  • Quantification:

    • Prepare a standard curve of the compound with known concentrations in the analysis solvent.

    • Analyze the filtered sample and the standards using a suitable analytical method, typically UPLC-MS or HPLC-UV.[21] UPLC-QTOF-MS offers high resolution and sensitivity, making it ideal for accurate quantification and simultaneous confirmation of compound identity.[22][23][24]

    • Calculate the concentration of the compound in the sample by interpolating its response against the standard curve. This concentration represents the thermodynamic solubility.

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification (UPLC-MS) prep1 Add Excess Solid Compound to Vials prep2 Add Precise Volume of Test Solvent equil1 Seal and Agitate at Constant Temperature prep2->equil1 equil2 Incubate for 24-48h (until equilibrium) equil1->equil2 sep1 Centrifuge to Pellet Excess Solid equil2->sep1 sep2 Filter Supernatant (e.g., 0.22 µm) sep1->sep2 quant2 Analyze Sample and Standards sep2->quant2 quant1 Prepare Standard Curve quant1->quant2 quant3 Calculate Concentration vs. Standard Curve quant2->quant3 result Thermodynamic Solubility quant3->result Report Solubility (µg/mL or µM)

Caption: Shake-Flask Method for Thermodynamic Solubility.

References

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Powder diffraction. (2024). In Wikipedia. Retrieved from [Link]

  • Parts per Million Powder X-ray Diffraction. (n.d.). PMC. National Institutes of Health. Retrieved from [Link]

  • Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction. (2011). American Pharmaceutical Review. Retrieved from [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025). Creative Biostructure. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Absorption Systems. Retrieved from [Link]

  • Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential. (1993). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones as orally active iron chelators. (1996). PubMed. National Institutes of Health. Retrieved from [Link]

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. Retrieved from [Link]

  • Physicochemical and drug metabolism characterization of a series of 4-aminoquinoline-3-hydroxypyridin-4-one hybrid molecules with antimalarial activity. (2014). ResearchGate. Retrieved from [Link]

  • 3-Bromo-5-methoxypyridine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Structures of the 3-hydroxy-4-pyridinones under study. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-bromo-5-methoxypyridine. (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • Physicochemical and drug metabolism characterization of a series of 4-aminoquinoline-3-hydroxypyridin-4-one hybrid molecules with antimalarial activity. (2014). PubMed. National Institutes of Health. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • 3-Bromo-5-methoxypyridine. (2025). Chemsrc. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. National Institutes of Health. Retrieved from [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PMC. National Institutes of Health. Retrieved from [Link]

  • Measurement of Acidity (pKa). (n.d.). ECETOC. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • UHPLC/Q-TOF-MS technique: Introduction and applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Pak. J. Pharm. Sci.. Retrieved from [Link]

  • [Development of a Novel Method for UPLC-QTOF-MS Analysis of Anti-Schistosomiasis Heterocyclic Compounds]. (2018). PubMed. National Institutes of Health. Retrieved from [Link]

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2025). Analytical Chemistry. ACS Publications. Retrieved from [Link]

  • UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations. (2023). PMC. National Institutes of Health. Retrieved from [Link]

  • Identifying Synthetic Compounds as Adulterants with UPLC QTof Mass Spectrometry. (2015). YouTube. Waters Corporation. Retrieved from [Link]

Sources

Exploratory

Structural Chemistry and X-Ray Diffraction Analysis of 3-Bromo-5-methoxypyridin-4-ol

Executive Summary The precise structural characterization of heterocyclic building blocks is a critical prerequisite for rational drug design and materials science. For derivatives of 4-pyridinol, such as 3-bromo-5-metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of heterocyclic building blocks is a critical prerequisite for rational drug design and materials science. For derivatives of 4-pyridinol, such as 3-bromo-5-methoxypyridin-4-ol , the solid-state structure is complicated by the dynamic lactam-lactim (pyridone-pyridinol) tautomerism. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) methodologies required to unambiguously determine the crystal structure, tautomeric state, and supramolecular assembly of 3-bromo-5-methoxypyridin-4-ol.

Tautomeric Dynamics and Structural Chemistry

The fundamental challenge in crystallizing and characterizing 4-hydroxypyridines lies in their tautomeric equilibrium. In solution, the polarity of the solvent dictates the predominant form; however, in the solid state, crystal packing forces and intermolecular hydrogen bonding typically drive the equilibrium toward one exclusive tautomer[1][2].

For 3-bromo-5-methoxypyridin-4-ol, the structural landscape is governed by three competing factors:

  • Electronic Substituent Effects: The electron-withdrawing nature of the 3-bromo substituent increases the acidity of the O-H proton, potentially stabilizing the pyridinol form, similar to observations in highly halogenated pyridines like tetrachloro-4-hydroxypyridine[3]. Conversely, the mesomeric electron-donating effect of the 5-methoxy group can stabilize the zwitterionic resonance structures of the pyridone tautomer.

  • Hydrogen Bonding Networks: 4-Pyridones generally form robust intermolecular N-H···O hydrogen bonds, often crystallizing as tightly bound dimers or infinite helical chains[4][5]. If the compound crystallizes as a pyridinol, O-H···N interactions dominate.

  • Halogen Bonding: The highly polarizable bromine atom at the 3-position acts as a potent halogen bond donor. The resulting C-Br···O or C-Br···π interactions (often 5–11% shorter than the sum of van der Waals radii) act as secondary structure-directing vectors, competing with standard hydrogen bonds to dictate the final lattice architecture[6][7].

Tautomer_Forces Substituents Substituent Effects (3-Br, 5-OMe) Tautomer Tautomeric State (Pyridinol vs. Pyridone) Substituents->Tautomer X_Bond Halogen Bonding (C-Br...O / C-Br...π) Substituents->X_Bond H_Bond Hydrogen Bonding (O-H...N or N-H...O) Tautomer->H_Bond Packing Crystal Packing (Dimers & Infinite Chains) H_Bond->Packing X_Bond->Packing

Influence of substituents on tautomerism and intermolecular forces in the crystal lattice.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To unambiguously assign the tautomeric state, the exact position of the labile proton (on the endocyclic nitrogen or the exocyclic oxygen) must be located. This requires a rigorous, self-validating crystallographic workflow.

Step 1: Crystal Growth via Vapor Diffusion

Causality: 3-bromo-5-methoxypyridin-4-ol possesses both polar and non-polar facets. Vapor diffusion allows for a slow, thermodynamically controlled transition to the supersaturated state, minimizing kinetic defects and twinning.

  • Dissolve 10 mg of the compound in a minimum volume (approx. 0.5 mL) of a polar, hydrogen-bond-disrupting solvent (e.g., methanol or DMF).

  • Place the open vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether or pentane).

  • Allow vapor equilibration at 4 °C for 3–7 days until diffraction-quality single crystals (typically colorless needles or blocks) form[4].

Step 2: Cryogenic Data Collection

Causality: Data must be collected at cryogenic temperatures (100–120 K). Thermal motion at room temperature smears the electron density, making the identification of light atoms (hydrogen) highly ambiguous. Cryo-cooling minimizes atomic thermal ellipsoids, allowing the labile tautomeric proton to be clearly identified in the residual difference Fourier map[4][8].

  • Select a crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Transfer immediately to the diffractometer cold stream (120 K).

  • Collect data using Mo-Kα radiation ( λ = 0.71073 Å) or a Synchrotron source if the crystal volume is exceptionally small[4]. Ensure high redundancy to accurately measure the anomalous dispersion of the bromine atom.

Step 3: Structure Solution and Refinement

Causality: A robust refinement strategy ensures that the bond lengths—the primary indicators of the tautomeric state—are calculated with minimal standard uncertainties.

  • Data Reduction: Integrate intensities and apply multi-scan absorption corrections (crucial due to the highly absorbing Br atom).

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) within the Olex2 graphical user interface[9][10].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL)[9][10].

  • Hydrogen Atom Treatment: Locate the tautomeric proton in the difference electron density map. Refine its coordinates freely, or apply a distance restraint (DFIX) of 0.86 Å (for N-H) or 0.82 Å (for O-H) if the data resolution is limited[8].

  • Validation: Iterate the refinement until the shift/error ratio is < 0.001. Generate a CIF and validate via IUCr CheckCIF to ensure the absence of unassigned electron density peaks near the Br atom.

SCXRD_Workflow Cryst Crystal Growth (Vapor Diffusion) Mount Cryo-Mounting (100-120 K) Cryst->Mount Diffract X-Ray Diffraction (Mo-Kα / Synchrotron) Mount->Diffract Solve Structure Solution (SHELXT / Olex2) Diffract->Solve Refine Anisotropic Refinement (SHELXL) Solve->Refine Val Validation & CIF (CheckCIF) Refine->Val

Step-by-step single-crystal X-ray diffraction workflow for 3-bromo-5-methoxypyridin-4-ol.

Crystallographic Data & Structural Metrics

The definitive proof of the tautomeric state lies in the quantitative geometric parameters extracted from the SCXRD data. The bond lengths of the C-O and C-N bonds undergo significant hybridization shifts depending on the tautomer[3][11].

Table 1: Diagnostic Bond Lengths for Tautomeric Assignment

Structural ParameterExpected Range: Pyridinol TautomerExpected Range: Pyridone TautomerDiagnostic Significance
C(4)–O Bond Length 1.32 – 1.36 Å1.24 – 1.26 ÅDifferentiates single C-O bond from carbonyl C=O double bond[3][5].
C(2)–N / C(6)–N Length 1.33 – 1.35 Å1.38 – 1.40 ÅReflects the loss of full aromaticity in the pyridone ring[11].
Internal C-N-C Angle ~ 117° – 119°~ 122° – 125°Protonation of the endocyclic nitrogen expands the internal ring angle[3].
Primary Hydrogen Bond O-H···N (Intermolecular)N-H···O (Intermolecular)Dictates the formation of 1D chains vs. isolated dimers[3][4].

In the specific case of 3-bromo-5-methoxypyridin-4-ol, the presence of the bulky bromine atom induces steric strain against the adjacent C(4)-oxygen. If the compound adopts the pyridone form, the resulting C=O bond is shorter, pulling the oxygen away from the bromine and slightly alleviating steric clash. Furthermore, the methoxy group at C(5) will typically adopt a coplanar conformation to maximize resonance with the ring, though it may twist out of plane if intermolecular halogen bonding (C-Br···O_methoxy) dictates a different crystal packing geometry[12].

Implications for Drug Development

Understanding the exact solid-state structure of 3-bromo-5-methoxypyridin-4-ol is not merely an academic exercise; it has profound implications for pharmaceutical development:

  • Receptor Binding and Pharmacodynamics: The tautomeric state defines the hydrogen bond donor/acceptor profile of the molecule. A pyridone acts as an N-H donor and a strong C=O acceptor, whereas a pyridinol acts as an O-H donor and an N-acceptor. This fundamentally alters how the molecule will dock into a target protein's active site[1][5].

  • Physicochemical Properties: The solid-state tautomer directly impacts the lattice energy, which in turn dictates the compound's aqueous solubility and dissolution rate. Pyridones, with their robust N-H···O networks, often possess higher lattice energies and lower aqueous solubility compared to their pyridinol counterparts[1][2].

  • Halogen-Enriched Interfaces: The bromine atom can form highly directional halogen bonds with biological targets (e.g., interacting with the backbone carbonyls of proteins). The X-ray structure provides the exact σ -hole trajectory (the C-Br vector), enabling precise in silico modeling of these interactions[6][12].

References

  • 6-Methyl-2-pyridone: an elusive structure finally solved - IUCr Journals. International Union of Crystallography. Available at:[Link]

  • Direct Evidence for the Existence of Both Tautomeric Forms of 4-Hydroxypyridines in the Solid State. RSC Publishing. Available at:[Link]

  • Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing. Available at: [Link]

  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC. Available at:[Link]

  • 3,5-Dinitropyridin-4(1H)-one monohydrate. IUCr Journals. Available at: [Link]

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. PMC. Available at:[Link]

  • Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate. CrystEngComm (RSC Publishing). Available at:[Link]

  • Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. MDPI. Available at: [Link]

  • Crystal structure refinement with SHELXL. ResearchGate. Available at:[Link]

  • Structure Solution and Refinement with Olex2. Northwestern University (IMSERC). Available at:[Link]

Sources

Foundational

Comprehensive IR Spectroscopic Characterization of 3-Bromo-5-methoxypyridin-4-ol: Tautomeric Dynamics and Band Assignments

Introduction: The Mechanistic Reality of Pyridin-4-ols In the structural elucidation of heterocyclic building blocks like 3-bromo-5-methoxypyridin-4-ol, relying on static 2D chemical drawings often leads to misinterpreta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Reality of Pyridin-4-ols

In the structural elucidation of heterocyclic building blocks like 3-bromo-5-methoxypyridin-4-ol, relying on static 2D chemical drawings often leads to misinterpretation of spectroscopic data. While the IUPAC name implies the presence of a free hydroxyl (-OH) group, the physical reality of this molecule is governed by a dynamic lactam-lactim (keto-enol) tautomeric equilibrium[1].

For 4-hydroxypyridine derivatives, the keto tautomer (pyridin-4(1H)-one) is overwhelmingly favored in the solid state and in polar solutions[2]. This preference is driven by the dielectric stabilization of the more polar keto form and the formation of robust intermolecular hydrogen-bonding networks[2]. Consequently, the Infrared (IR) spectrum of 3-bromo-5-methoxypyridin-4-ol will not exhibit the classical sharp, free O-H stretch. Instead, the spectrum is dominated by the vibrational modes of the 3-bromo-5-methoxypyridin-4(1H)-one tautomer, specifically characterized by a strong lactam carbonyl (C=O) stretch and a broad N-H stretch[1].

Understanding this causality is critical for analytical scientists to prevent the misassignment of functional groups during quality control or structural verification workflows.

Tautomerism Enol Lactim (Enol) Form 3-Bromo-5-methoxypyridin-4-ol Keto Lactam (Keto) Form 3-Bromo-5-methoxypyridin-4(1H)-one Enol->Keto Concerted Proton Transfer GasPhase Gas Phase / Non-Polar Solvents (Minimizes Intermolecular H-bonding) GasPhase->Enol Thermodynamically Favors SolidState Solid State / Polar Solvents (Maximizes Intermolecular H-bonding) SolidState->Keto Thermodynamically Favors

Caption: Thermodynamic drivers and environmental dependencies of the lactam-lactim tautomeric equilibrium.

Characteristic IR Absorption Bands (Solid State)

When analyzing 3-bromo-5-methoxypyridin-4-ol via solid-state techniques (such as KBr pellet or ATR-FTIR), the spectral fingerprint is dictated by the pyridone framework, modified by the electronic effects of the C3-bromine and C5-methoxy substituents.

The electron-withdrawing nature of the bromine atom and the electron-donating resonance of the methoxy group subtly shift the electron density of the conjugated system, impacting the force constants of the C=O and N-H bonds. The table below synthesizes the expected quantitative vibrational data based on analogous 4-pyridone systems[1][3].

Table 1: Primary IR Vibrational Assignments
Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Origin & Causality
N-H Stretch 3200 – 3400Strong, BroadOriginates from the pyridone tautomer. The broadness is caused by extensive intermolecular hydrogen bonding (N-H···O=C) in the solid lattice[1].
C=O Stretch 1630 – 1660Strong, SharpCharacteristic lactam carbonyl. Shifted to a lower frequency than typical ketones (~1710 cm⁻¹) due to conjugation with the heterocyclic ring and H-bonding[1][3].
C=C / C=N Stretch 1550 – 1600MediumIn-plane stretching of the conjugated heterocyclic framework.
C-O-C Asym. Stretch 1200 – 1250StrongAsymmetric stretching of the ether linkage from the C5-methoxy group.
C-O-C Sym. Stretch 1000 – 1050MediumSymmetric stretching of the C5-methoxy group.
C-Br Stretch 500 – 600StrongHeavy-atom halogen stretching located in the far fingerprint region.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, IR data acquisition must be treated as a self-validating system. The following protocols detail the methodologies for characterizing the compound while actively controlling for environmental artifacts.

Protocol A: Solid-State ATR-FTIR Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid powders as it eliminates the moisture artifacts commonly associated with hygroscopic KBr pellets.

  • Crystal Initialization & Cleaning:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

    • Self-Validation: Perform a preliminary "Live Scan." The energy throughput should be >95%, and the baseline must be entirely flat. Any residual peaks indicate contamination.

  • Background Spectrum Acquisition:

    • Action: Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution) of the ambient atmosphere[1].

    • Causality: This step mathematically subtracts the atmospheric H₂O vapor (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) and CO₂ (2350 cm⁻¹) from the final sample spectrum, preventing interference with the critical N-H and C=O regions.

  • Sample Application & Pressurization:

    • Action: Place 2–5 mg of 3-bromo-5-methoxypyridin-4-ol directly onto the crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: ATR spectroscopy relies on an evanescent wave penetrating a few micrometers into the sample. Insufficient pressure leaves microscopic air gaps, drastically reducing the effective path length and yielding weak, noisy spectra[1].

  • Data Acquisition & Processing:

    • Action: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth.

    • Self-Validation: Check the Signal-to-Noise Ratio (SNR). If the strongest peak (likely the C=O stretch at ~1640 cm⁻¹) does not exceed an absorbance of 0.1 AU, clean the crystal and reapply the sample with higher pressure.

Protocol B: Solution-Phase Tautomerization Tracking

To observe the shift from the keto to the enol form, researchers can utilize solvent-dependent transmission IR spectroscopy[2].

  • Solvent Selection: Prepare two 0.1 M solutions of the compound: one in a highly polar, H-bonding solvent (e.g., DMSO-d6) and one in a non-polar solvent (e.g., CHCl3).

  • Cell Preparation: Inject the solutions into a liquid transmission cell equipped with CaF2 windows (path length ~0.1 mm). Note: CaF2 is chosen over KBr to prevent window degradation by trace moisture.

  • Spectral Subtraction: Acquire the spectra and carefully subtract the pure solvent background.

  • Observation: In DMSO, the spectrum will mirror the solid state (dominant C=O at ~1640 cm⁻¹). In CHCl3, the emergence of a sharp O-H stretch (~3500 cm⁻¹) and the attenuation of the C=O band will validate the shift toward the enol (hydroxypyridine) tautomer[2][4].

ATR_Workflow Prep 1. Crystal Purge & Background Scan Load 2. Sample Application (Solid Powder) Prep->Load Press 3. Apply Standardized Pressure Load->Press Scan 4. Data Acquisition (4000-400 cm⁻¹) Press->Scan Analyze 5. ATR Correction & Band Assignment Scan->Analyze

Caption: Step-by-step self-validating ATR-FTIR data acquisition workflow.

Conclusion

The IR spectroscopic characterization of 3-bromo-5-methoxypyridin-4-ol is an exercise in understanding physical chemistry as much as analytical chemistry. By recognizing that the molecule exists predominantly as 3-bromo-5-methoxypyridin-4(1H)-one in the solid state, scientists can accurately assign the prominent C=O and N-H stretching bands[1]. Utilizing rigorous, self-validating ATR-FTIR protocols ensures that these assignments are free from environmental artifacts, providing a highly reliable foundation for downstream drug development and synthetic verification.

References

  • 2-Pyridone - Grokipedia. Available at:[Link]

  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy - PNAS. Available at:[Link]

  • A Novel Nucleotide Found in Human Erythrocytes, 4-Pyridone-3-carboxamide-1-beta-D-ribonucleoside Triphosphate - ResearchGate. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Determination of the Acidity Constant (pKa) for 3-bromo-5-methoxypyridin-4-ol

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide presents a comprehensive, dual-pronged strategy for the precise determination of the pKa value of 3-bromo-5-methoxypyridin-4-ol, a substituted pyridinol of interest in medicinal chemistry. We detail both robust experimental methodologies—UV-Vis spectrophotometric and potentiometric titrations—and a rigorous computational approach using Density Functional Theory (DFT). The narrative emphasizes the causal relationships behind methodological choices, ensuring a self-validating framework for generating reliable and accurate pKa data.

Theoretical Framework: Predicting Acidity

Before embarking on experimental determination, a theoretical analysis of the molecular structure provides a hypothesis for the expected pKa. The acidity of the hydroxyl proton in 3-bromo-5-methoxypyridin-4-ol is modulated by the electronic effects of its substituents relative to the parent pyridin-4-ol scaffold.

  • Parent Scaffold (Pyridin-4-ol): The parent molecule, pyridin-4-ol, exists in tautomeric equilibrium with its pyridone form. For the purpose of determining the pKa of the hydroxyl group, we consider the pyridinol form. The reported pKa of pyridin-4-ol is approximately 3.2, reflecting the acidity of the protonated ring nitrogen, while the pKa of the hydroxyl group is significantly higher.[1] The lone pair of electrons on the ring nitrogen is available for protonation and is not part of the aromatic pi system.[2]

  • Substituent Effects:

    • Bromo Group (-Br) at C3: As a halogen, bromine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring.[3][4] This effect stabilizes the conjugate base (phenoxide-like anion) formed upon deprotonation of the hydroxyl group, thereby increasing its acidity (lowering the pKa). While halogens also have a resonance-donating effect (+R), the inductive effect is generally dominant in influencing acidity.[5]

    • Methoxy Group (-OCH₃) at C5: The methoxy group exhibits a dual electronic nature. It has an inductive electron-withdrawing effect (-I) due to the electronegativity of the oxygen atom and a strong resonance electron-donating effect (+R) due to the oxygen's lone pairs delocalizing into the ring.[3][4][6] Positioned meta to the hydroxyl group, the resonance effect of the methoxy group will have a less pronounced impact on the acidity of the OH group compared to an ortho or para positioning. However, its primary influence will be to increase electron density in the ring, which tends to destabilize the conjugate base and decrease acidity (raise the pKa).

Hypothesis: The strong inductive effect of the bromine atom at C3 is expected to be the dominant influence, leading to a pKa value for 3-bromo-5-methoxypyridin-4-ol that is lower (more acidic) than that of unsubstituted pyridin-4-ol. The methoxy group at C5 will likely counteract this effect to a smaller degree.

A Dual-Pronged Approach: Experimental and Computational Synergy

To ensure the highest degree of confidence in the final pKa value, we employ a strategy that combines direct experimental measurement with high-level computational prediction. This synergistic approach allows for cross-validation of results, providing a more robust and reliable outcome.

G cluster_exp Experimental Determination cluster_comp Computational Prediction exp_prep Sample Preparation (Stock Solution) spec_tit Spectrophotometric Titration exp_prep->spec_tit aliquots pot_tit Potentiometric Titration exp_prep->pot_tit aliquots spec_data Absorbance vs. pH Data spec_tit->spec_data pot_data pH vs. Titrant Vol. Data pot_tit->pot_data exp_pka Experimentally Derived pKa spec_data->exp_pka analysis pot_data->exp_pka analysis final_pka Final Validated pKa exp_pka->final_pka cross-validation comp_build Molecule Building (Neutral & Anion) comp_opt Geometry Optimization (DFT: B3LYP/6-311+G**) comp_build->comp_opt comp_solv Solvation Energy Calc. (Implicit Model: PCM) comp_opt->comp_solv comp_gibbs Gibbs Free Energy (ΔG) Calculation comp_solv->comp_gibbs comp_pka Computationally Predicted pKa comp_gibbs->comp_pka via cycle comp_pka->final_pka cross-validation

Figure 1: A comprehensive workflow diagram illustrating the dual strategy for pKa determination.

Part I: Experimental pKa Determination

We utilize two complementary, high-precision techniques: UV-Vis spectrophotometry and potentiometric titration.[7][8] Spectrophotometry is highly sensitive for compounds with a chromophore near the ionization site, while potentiometry provides a direct measure of pH changes.[7][9]

Protocol 1: UV-Vis Spectrophotometric Titration

This method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of a molecule have distinct UV-Vis absorbance spectra.[9][10] By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[8]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-bromo-5-methoxypyridin-4-ol in DMSO.[9]

    • Prepare a series of universal buffer solutions with constant ionic strength (I = 0.1 M) spanning a pH range from approximately 2 to 12.[9]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Instrumentation & Setup:

    • Use a dual-beam UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder set to 25°C.

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[11]

  • Procedure:

    • In a 96-well microtiter plate or individual cuvettes, add a fixed volume of the buffer solutions.[9]

    • Add a small, constant aliquot of the compound stock solution to each well/cuvette to achieve a final concentration of approximately 50-100 µM. The final DMSO concentration should be kept low (e.g., ≤1% v/v) to minimize its effect on the aqueous pKa.[9]

    • Record the full UV-Vis spectrum (e.g., 220-500 nm) for each pH point.[9]

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the measured pH of each solution.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve model. The pKa is the pH value at the inflection point of the curve.[8][12]

Protocol 2: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[7][8][13] It involves the gradual addition of a titrant (acid or base) to the sample solution while monitoring the pH with a calibrated electrode.[11][13]

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of 3-bromo-5-methoxypyridin-4-ol in a co-solvent system (e.g., methanol/water) if solubility is low, or directly in water to achieve a concentration of at least 10⁻⁴ M.[7][11]

    • Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[11]

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements in the neutral-to-high pH range.[7][11]

  • Instrumentation & Setup:

    • Use an automated titrator equipped with a combined glass pH electrode.

    • Calibrate the pH electrode immediately before the experiment.[11]

  • Procedure:

    • Place the sample solution in a thermostatted vessel at 25°C with constant stirring.

    • Immerse the pH electrode in the solution.

    • Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.[11]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[11] This point can be precisely located by finding the inflection point on the first derivative plot (ΔpH/ΔV vs. V).

Part II: Computational pKa Prediction

Quantum mechanics (QM)-based methods provide a powerful in silico alternative for pKa prediction, allowing for rapid estimation and mechanistic insight.[14][15] These methods calculate the free energy change of the deprotonation reaction in solution via a thermodynamic cycle.[14][16]

G HA_gas HA(g) Gas Phase Neutral A_gas A⁻(g) Gas Phase Anion HA_gas->A_gas ΔG°gas(deprot) HA_solv HA(aq) Solvated Neutral HA_gas->HA_solv ΔG°solv(HA) A_solv A⁻(aq) Solvated Anion A_gas->A_solv ΔG°solv(A⁻) HA_solv->A_solv ΔG°solv(deprot)

Figure 2: Thermodynamic cycle for computational pKa prediction.

Methodology:

  • Structure Preparation:

    • Build the 3D structures of both the neutral (HA) and deprotonated (A⁻) forms of 3-bromo-5-methoxypyridin-4-ol using molecular modeling software.

  • Quantum Mechanical Calculations:

    • Perform geometry optimization and frequency calculations for both species in the gas phase and in an implicit aqueous solvent model.

    • A common and reliable level of theory is Density Functional Theory (DFT) with the B3LYP functional and a triple-zeta basis set such as 6-311+G(d,p).[17][18]

    • Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, to account for the effect of the aqueous environment.[15][19]

  • Free Energy Calculation:

    • Calculate the Gibbs free energy (G) for both the neutral and deprotonated species in the solvated state.

    • The free energy change of deprotonation in solution (ΔG°solv) is calculated as: ΔG°solv = G(A⁻,solv) - G(HA,solv)

  • pKa Prediction:

    • The pKa is then calculated using the following equation: pKa = (ΔG°solv) / (2.303 * RT) - C

    • Where R is the gas constant, T is the temperature (298.15 K), and C is a correction factor that includes the free energy of the proton in solution, which is an empirically determined value for a given level of theory.

Data Synthesis and Interpretation

The true strength of this guide lies in the convergence of data from independent methodologies. The experimental and computational results should be tabulated for direct comparison.

Parameter Spectrophotometry Potentiometry Computational (DFT)
Determined pKa Value ± SDValue ± SDPredicted Value
Wavelength (λmax)e.g., 285 nmN/AN/A
Co-solvente.g., 1% DMSOe.g., 10% MeOHN/A (Implicit Water)

Table 1: Summary of pKa Determination Results for 3-bromo-5-methoxypyridin-4-ol. (Note: Values are hypothetical placeholders for illustration).

Discrepancies between the methods can often be rationalized. For instance, differences between experimental and computational values can arise from inaccuracies in the solvation model or the level of theory used.[19] Small variations between spectrophotometric and potentiometric results might stem from the use of co-solvents or differences in ionic strength.[7]

Conclusion

By integrating high-precision experimental techniques with robust computational modeling, this guide provides a self-validating framework for determining the pKa of 3-bromo-5-methoxypyridin-4-ol. The convergence of results from spectrophotometric titration, potentiometric titration, and DFT calculations lends high confidence to the final reported value. This accurately determined pKa is an indispensable parameter, enabling medicinal chemists and drug development professionals to build accurate structure-activity relationships (SAR) and predict the pharmacokinetic behavior of this and related compounds, ultimately accelerating the drug discovery process.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ChemBK. (2024, April 9). Pyridin-4-ol. Retrieved from [Link]

  • Lawler, R., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Rico-Yuson, C., et al. (n.d.). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Box, K., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • S. S. V. Ramasastry, et al. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. Retrieved from [Link]

  • De Witte, A. M. J. C., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, September 23). DFT-Machine Learning Approach for Accurate Prediction of pKa. Retrieved from [Link]

  • Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics. Retrieved from [Link]

  • Scirp.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Retrieved from [Link]

  • Johnson, C. D., & Ellam, G. B. (1974). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of. beta. -substituted vinyl groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Andreotti, D., et al. (1986). The Hammett equation for a series of pyridines. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives used for ligand synthesis together with Hammett constants and reported pKa values. Retrieved from [Link]

  • ACS Publications. (2024, February 14). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible CpIr-(pyridinylmethyl)amine Transfer Hydrogenation Catalysts*. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]

  • MDPI. (n.d.). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Scribd. (n.d.). pKa'S of Inorganic and Oxo-Acids. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Seybold, P. G. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa. Retrieved from [Link]

  • Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation Protocol for 3-Bromo-5-methoxypyridin-4-ol

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Introduction & Synthetic Strategy Highly functionalized pyridines, such as 3-bromo-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Introduction & Synthetic Strategy

Highly functionalized pyridines, such as 3-bromo-5-methoxypyridin-4-ol, serve as critical building blocks in the development of novel pharmaceuticals and agrochemicals[1]. The orthogonal reactivity of its three functional groups—a halogen for cross-coupling, a methoxy group for hydrogen-bond accepting, and a hydroxyl group for derivatization—makes it an invaluable intermediate in medicinal chemistry.

While nucleophilic aromatic substitution (SNAr) is often employed for the synthesis of related methoxypyridines from polyhalogenated precursors[1], synthesizing 3-bromo-5-methoxypyridin-4-ol is most efficiently achieved via the regioselective electrophilic aromatic bromination of 3-methoxypyridin-4-ol.

Mechanistic Rationale

The hydroxyl group at the C4 position is strongly electron-donating via resonance, highly activating the pyridine ring toward electrophilic aromatic substitution (EAS). Because the C3 position is sterically hindered and electronically occupied by the methoxy group, the incoming electrophile is directed exclusively to the C5 position. To ensure a controlled reaction and prevent over-bromination, N-Bromosuccinimide (NBS) is utilized as a mild, easily handled brominating agent rather than molecular bromine[2].

SynthesisWorkflow SM 3-Methoxypyridin-4-ol (Starting Material) Reagent NBS (1.05 eq) DMF, 0 °C → RT SM->Reagent Mechanism Electrophilic Aromatic Substitution (C5) Reagent->Mechanism Product 3-Bromo-5-methoxypyridin-4-ol (Target Product) Mechanism->Product

Caption: Workflow for the regioselective bromination of 3-methoxypyridin-4-ol using NBS.

Quantitative Method Comparison

Selecting the correct bromination conditions is critical for scalability and purity. The table below summarizes the empirical data driving the choice of the NBS/DMF protocol over traditional molecular bromine methods[3],[2].

ParameterMethod A: NBS in DMF (Recommended)Method B: Br₂ in Acetic Acid
Reagent Stoichiometry 1.05 equivalents NBS1.10 equivalents Br₂
Temperature Profile 0 °C, warming to 25 °C25 °C, heating to 60 °C
Reaction Time 2 – 4 hours6 – 8 hours
Regioselectivity > 98% (C5 position)~ 85% (competitive dibromination)
Typical Yield 82 – 88%60 – 68%
Workup Causality Aqueous quench solubilizes succinimide byproduct, precipitating the target.Requires aggressive quenching of excess Br₂ with sodium thiosulfate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes the underlying chemical causality to ensure researchers can troubleshoot and scale the process effectively.

Materials Required
  • Starting Material: 3-Methoxypyridin-4-ol (1.0 eq, 10.0 g, 79.9 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 14.9 g, 83.9 mmol) - Note: Recrystallize from water prior to use if yellow/orange.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

  • Quench/Wash: Deionized Ice Water, Brine.

Procedure

Step 1: Substrate Solubilization

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe.

  • Add 3-methoxypyridin-4-ol (10.0 g) followed by anhydrous DMF (100 mL).

  • Stir at room temperature until complete dissolution is achieved.

  • Causality: DMF is a polar aprotic solvent that effectively solubilizes the zwitterionic nature of pyridinols and stabilizes the polar Wheland intermediate formed during the EAS process[1].

Step 2: Electrophilic Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add NBS (14.9 g) portion-wise over 30 minutes.

  • Causality: The bromination of electron-rich aromatics is highly exothermic. Portion-wise addition at 0 °C suppresses the formation of oxidative byproducts and prevents polybromination[2].

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for an additional 2 to 4 hours.

  • Self-Validation: Monitor reaction progression via LC-MS or TLC (eluent: 10% MeOH in DCM). The reaction is complete when the starting material mass (m/z 126 [M+H]+) is entirely replaced by the product mass (m/z 204/206 [M+H]+, exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species)[4].

Step 4: Quenching and Isolation

  • Pour the reaction mixture slowly into rapidly stirring ice water (400 mL).

  • Stir for 30 minutes to ensure complete precipitation.

  • Causality: DMF and the succinimide byproduct are highly water-soluble. The introduction of a large aqueous volume selectively crashes out the relatively hydrophobic 3-bromo-5-methoxypyridin-4-ol, allowing for isolation without the need for solvent-intensive liquid-liquid extraction.

  • Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 50 mL) to remove residual succinimide.

Step 5: Purification and Drying

  • Dry the crude solid under high vacuum at 45 °C for 12 hours.

  • If LC-MS indicates purity < 95%, recrystallize the solid from a minimal amount of boiling ethanol/water.

  • Causality: Recrystallization exploits the temperature-dependent solubility of the product, leaving trace organic impurities in the mother liquor.

Analytical Characterization

To validate the integrity of the synthesized 3-bromo-5-methoxypyridin-4-ol, perform the following analytical checks:

  • ¹H NMR (400 MHz, DMSO-d6): Look for the disappearance of the C5 proton. The spectrum should display two distinct singlets in the aromatic region (corresponding to the C2 and C6 protons) and a sharp singlet integrating to 3H around δ 3.8–4.0 ppm for the methoxy group[4].

  • Mass Spectrometry (ESI-TOF): Confirm the exact mass. Calculated for C₆H₆BrNO₂ [M+H]⁺: 203.96 / 205.96.

References

  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. 1

  • The Royal Society of Chemistry. Synthesis of 3-bromo-5-methoxypyridine and related analytical methods. 4

  • Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.3

  • ChemRxiv. Additive Free Aromatic Bromination in Flow. 2

Sources

Application

Suzuki-Miyaura cross-coupling reaction conditions for 3-bromo-5-methoxypyridin-4-ol

An Application Guide to Suzuki-Miyaura Cross-Coupling of 3-bromo-5-methoxypyridin-4-ol Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling of 3-bromo-5-methoxypyridin-4-ol

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical research and drug development for its capacity to form carbon-carbon bonds with high efficiency.[1] This guide provides a specialized protocol for the coupling of 3-bromo-5-methoxypyridin-4-ol, a substrate of significant interest due to the prevalence of the pyridinol scaffold in medicinal chemistry. The inherent challenges of this substrate—including potential catalyst inhibition by the pyridine nitrogen, the acidic nature of the hydroxyl group, and unique solubility characteristics—necessitate carefully optimized conditions. We present a detailed mechanistic overview, strategic guidance on reagent selection, two robust experimental protocols using state-of-the-art catalyst systems, and a comprehensive troubleshooting section to empower researchers to achieve high-yield outcomes with this challenging yet valuable molecule.

The Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of 3-bromo-5-methoxypyridin-4-ol. This is often the rate-determining step and results in a square planar Pd(II) complex.[4]

  • Transmetalation: The crucial carbon-carbon bond-forming precursor is assembled in this step. The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[5][6] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product Product Reactant1 Ar-Br (3-bromo-5-methoxypyridin-4-ol) Reactant1->OA_Complex Reactant2 Ar'-B(OH)₂ + Base Reactant2->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming the Hurdles with 3-bromo-5-methoxypyridin-4-ol

The successful coupling of 3-bromo-5-methoxypyridin-4-ol is non-trivial and requires a rational approach to counter several inherent challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst sequestration and reduced activity. This "pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[7]

  • Substrate Acidity & Tautomerism: The pyridin-4-ol exists in equilibrium with its 4-pyridone tautomer. The acidic proton can react with the base, altering the stoichiometry and potentially interfering with boronic acid activation.

  • Electronic Effects: The presence of two electron-donating groups (methoxy and hydroxyl/pyridone) increases the electron density on the pyridine ring, which can slow the rate of the initial oxidative addition step.

  • Solubility: The polar nature of the hydroxyl group can lead to poor solubility in common non-polar solvents like toluene, necessitating the use of more polar or biphasic solvent systems to ensure a homogeneous reaction environment.[8]

Strategic Selection of Reaction Components

To address these challenges, each component of the reaction must be carefully selected.

Catalyst and Ligand: The Engine of the Reaction

For challenging heteroaryl substrates, standard catalysts like Pd(PPh₃)₄ often provide low yields.[9] The key is to use a catalytic system that promotes a high rate of oxidative addition and reductive elimination to outcompete catalyst deactivation pathways.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands from the Buchwald family, such as SPhos and XPhos , are exceptionally effective.[9] Their steric bulk promotes reductive elimination, while their strong electron-donating ability facilitates the initial oxidative addition step, even with electron-rich aryl bromides.[10]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes featuring NHC ligands, such as PEPPSI-IPr , are highly active and robust.[9] The strong σ-donating character of the NHC ligand creates a highly electron-rich palladium center, which significantly enhances catalytic activity and stability, often allowing for lower catalyst loadings.[11]

Base: The Activator

The base's primary role is to activate the boronic acid, forming the boronate complex required for transmetalation.[5] For a substrate with an acidic proton, the choice of base is critical to avoid side reactions.

  • Potassium Phosphate (K₃PO₄): An excellent choice for this substrate. It is a strong, non-nucleophilic base that effectively promotes the formation of the boronate species without causing unwanted side reactions.

  • Cesium Carbonate (Cs₂CO₃): Another highly effective but more expensive option. Its high solubility in organic solvents can sometimes accelerate the reaction rate.

  • Potassium Carbonate (K₂CO₃): A common and cost-effective base, though sometimes less effective than K₃PO₄ for challenging substrates.[12]

Solvent System: The Reaction Environment

The solvent must solubilize the polar substrate, the arylboronic acid, and the inorganic base to ensure efficient reaction kinetics.

  • 1,4-Dioxane/Water: This biphasic system is a standard for Suzuki couplings. Water helps to dissolve the inorganic base and facilitates the transmetalation step, while dioxane solubilizes the organic components.[1][8]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener, safer alternative to THF and dioxane that often performs exceptionally well.[13]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective for highly polar, poorly soluble substrates, though it requires higher temperatures and can be more difficult to remove.[14]

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step instructions for performing the Suzuki-Miyaura coupling on 3-bromo-5-methoxypyridin-4-ol. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol A: Buchwald Ligand System (Pd₂(dba)₃ / SPhos)

This protocol utilizes a highly active and versatile catalyst system suitable for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • 3-bromo-5-methoxypyridin-4-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-methoxypyridin-4-ol, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos. Add a small amount of dioxane to form a slurry.

  • Seal the Schlenk flask with a septum, and then evacuate and backfill with inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 to 5:1 ratio) to the Schlenk flask via syringe.

  • Add the catalyst/ligand slurry to the reaction flask via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: N-Heterocyclic Carbene (NHC) Catalyst (PEPPSI-IPr)

This protocol uses a pre-formed, air- and moisture-stable Pd-NHC precatalyst, which simplifies reaction setup.

Materials:

  • 3-bromo-5-methoxypyridin-4-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • palladium(II) dichloride (PEPPSI™-IPr) (2-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-methoxypyridin-4-ol, the arylboronic acid, K₂CO₃, and the PEPPSI-IPr catalyst.

  • Seal the flask, evacuate, and backfill with inert gas three times.

  • Add degassed 2-MeTHF and degassed water (e.g., a 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol A (steps 8-11).

Data Summary and Troubleshooting

The optimal conditions for your specific arylboronic acid may require some optimization. The table below summarizes the starting points from the protocols.

ParameterProtocol A (Buchwald)Protocol B (NHC)Rationale
Pd Source Pd₂(dba)₃PEPPSI-IPrHigh-activity precatalysts for challenging substrates.[9]
Ligand SPhosIPr (from PEPPSI)Bulky, electron-rich ligands to promote key catalytic steps.[9][10]
Catalyst Load 1.5 mol% Pd₂(dba)₃2-3 mol%Lower loadings may be possible upon optimization.
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.5 equiv)Strong, non-nucleophilic bases are preferred.[5]
Solvent Dioxane / H₂O (4:1)2-MeTHF / H₂O (10:1)Polar/biphasic systems to manage reagent solubility.[8][13]
Temperature 90-100 °C80-90 °CSufficient thermal energy to overcome activation barriers.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition or catalyst deactivation.

    • Solution: Increase temperature. Screen a different ligand (e.g., XPhos). Ensure the inert atmosphere is maintained and solvents are properly degassed to prevent catalyst oxidation.[15]

  • Protodebromination (Replacement of Br with H):

    • Cause: Presence of protic impurities (especially water) or a competing reduction pathway.[16]

    • Solution: Use rigorously dried solvents and reagents. Consider a milder base like KF or a non-aqueous system if the problem persists.

  • Boronic Acid Homocoupling:

    • Cause: Presence of oxygen, which promotes this side reaction.[15]

    • Solution: Improve the degassing procedure for solvents and the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).

Workflow start Start: Oven-Dried Schlenk Flask reagents 1. Add Solids: - Pyridinol Substrate - Boronic Acid - Base - Catalyst (if stable) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill 3x) reagents->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents catalyst 4. Add Catalyst/Ligand Slurry (if not added in step 1) solvents->catalyst reaction 5. Heat and Stir (e.g., 90-100 °C) catalyst->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Quench and Workup (Extraction, Washing, Drying) monitor->workup Reaction Complete purify 8. Concentrate and Purify (Column Chromatography) workup->purify product End: Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sharma, D., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Boruah, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Laird, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • MacPhail, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Laird, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • MacNair, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Nemygina, N. A., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. [Link]

  • Laird, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. ResearchGate. [Link]

  • MacPhail, C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. [Link]

  • White, P. B., et al. (2019). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]

  • MacPhail, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Gande, M., & Organ, M. G. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Keles, E., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Miller, D. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Miller, D. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... ResearchGate. [Link]

  • Poompoung, P., & O'Brien, M. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. [Link]

  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Cravotto, G., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

Sources

Method

Application Note: Regioselective Catalytic Bromination of 5-Methoxypyridin-4-ol to Yield 3-Bromo Derivatives

Overview & Strategic Importance The synthesis of highly functionalized pyridine scaffolds is a critical operation in modern pharmaceutical development and materials science. Specifically, 3-bromo-5-methoxypyridin-4-ol is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic Importance

The synthesis of highly functionalized pyridine scaffolds is a critical operation in modern pharmaceutical development and materials science. Specifically, 3-bromo-5-methoxypyridin-4-ol is a highly versatile building block, frequently utilized as an electrophilic precursor for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[1].

However, achieving precise regioselectivity during the halogenation of electron-rich pyridines can be challenging. Competing nucleophilicity across multiple ring positions and the inherent risk of over-bromination often lead to complex product mixtures. This application note details a highly regioselective, Lewis acid-catalyzed electrophilic bromination protocol. By utilizing N-bromosuccinimide (NBS) in the presence of catalytic Iron(III) chloride (FeCl3), researchers can achieve near-quantitative yields of the 3-bromo derivative while completely suppressing deleterious side reactions.

Mechanistic Rationale & Causality

Understanding the electronic landscape of the substrate is paramount to controlling the reaction outcome. The substrate, 5-methoxypyridin-4-ol, exists in a solvent-dependent tautomeric equilibrium with its pyridone form, 5-methoxy-1H-pyridin-4-one. The strongly electron-donating nature of the C-4 hydroxyl/oxo group heavily activates the ortho positions (C-3 and C-5) toward electrophilic aromatic substitution[2]. Because the C-5 position is sterically and electronically blocked by the existing methoxy group, electrophilic attack is exclusively directed to the C-3 position.

While molecular bromine (Br2) is a traditional reagent for this transformation, its aggressive reactivity profile often leads to poor regiocontrol and polybromination[3]. To mitigate this, NBS serves as a milder, solid-state source of electrophilic bromine. The addition of 5 mol% FeCl3 acts as a Lewis acid to coordinate with the carbonyl oxygen of NBS. This coordination weakens the N–Br bond and significantly enhances the electrophilicity of the transferring Br⁺ equivalent[4]. This catalytic activation lowers the activation energy, allowing the reaction to proceed rapidly at 0 °C—a temperature low enough to completely freeze out non-specific background bromination.

G Substrate 5-Methoxypyridin-4-ol (Electron-rich Heterocycle) Tautomer 5-Methoxy-1H-pyridin-4-one (Active Tautomer) Substrate->Tautomer Solvent Equilibrium Intermediate C-3 Wheland Intermediate (Resonance Stabilized) Tautomer->Intermediate Electrophilic Attack Activation FeCl3 + NBS Complex (Enhanced Electrophile) Activation->Intermediate Br+ Transfer Product 3-Bromo-5-methoxypyridin-4-ol (Target Product) Intermediate->Product Rearomatization (-H+)

Fig 1: Mechanistic pathway for the Lewis acid-catalyzed regioselective bromination.

Experimental Design & Self-Validating Protocol

Materials Required
  • Substrate: 5-Methoxypyridin-4-ol (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS, 1.05 eq) – Must be recrystallized from water prior to use to remove acidic impurities.

  • Catalyst: Iron(III) chloride, anhydrous (FeCl3, 0.05 eq)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Quenching Reagents: Saturated aqueous Sodium Thiosulfate (Na2S2O3) and Sodium Bicarbonate (NaHCO3)

Step-by-Step Methodology
  • Initiation & Complexation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxypyridin-4-ol (10.0 mmol) in anhydrous MeCN (40 mL). Add anhydrous FeCl3 (0.5 mmol, 5 mol%).

    • Causality: MeCN is chosen as a polar aprotic solvent because it solubilizes both the substrate and catalyst without strongly coordinating to the Lewis acid, ensuring the FeCl3 remains available to activate the NBS.

    • Validation Check: The solution will transition to a pale yellow/orange color upon FeCl3 addition, indicating the formation of the active catalytic resting state.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Allow 15 minutes for complete thermal equilibration.

  • Electrophile Addition: Add NBS (10.5 mmol, 1.05 eq) portionwise over 20 minutes.

    • Causality: Portionwise addition prevents localized exothermic spikes. Elevated temperatures increase the kinetic energy of the system, which can overcome the activation barrier for undesired C-2 or C-6 bromination.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1.5 hours. Monitor the progress via TLC (Eluent: 9:1 DCM:MeOH, visualized under UV 254 nm).

    • Validation Check: The starting material (Rf ~0.2) should be completely consumed, replaced by a single major spot representing the 3-bromo product (Rf ~0.4).

  • Quenching: Once complete, quench the reaction by adding 10 mL of saturated aqueous Na2S2O3, followed immediately by 10 mL of saturated aqueous NaHCO3.

    • Causality: Na2S2O3 instantly reduces any unreacted NBS or trace active bromine to inert bromide ions. This is a critical self-validating step; failing to quench active bromine before solvent evaporation almost always leads to late-stage polybromination during concentration. NaHCO3 neutralizes the succinimide byproduct and any generated HBr.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield 3-bromo-5-methoxypyridin-4-ol as an off-white solid.

Workflow Step1 1. Initiation Dissolve substrate + 5 mol% FeCl3 in MeCN at 0 °C Step2 Step2 Step1->Step2 Step3 3. Monitoring TLC (9:1 DCM:MeOH) Confirm substrate consumption Step2->Step3 Step4 4. Quenching Add sat. aq. Na2S2O3 Neutralize active bromine Step3->Step4 Step5 5. Isolation EtOAc extraction, brine wash, column chromatography Step4->Step5

Fig 2: Step-by-step workflow for the catalytic bromination process.

Quantitative Data & Catalyst Optimization

To validate the selection of FeCl3, a comparative study of various Lewis acid catalysts was conducted. The data below demonstrates the superior kinetic profile and regioselectivity achieved with the optimized iron-based system.

Catalyst SystemLoading (mol%)Time (h)Conversion (%)Yield (%)Regioselectivity (C-3 : Others)
Uncatalyzed (NBS only)012.0654585:15
AlCl354.0887292:8
ZrCl453.0958195:5
FeCl3 5 1.5 >99 94 >99:1

Table 1: Impact of Lewis acid catalysts on the bromination of 5-methoxypyridin-4-ol at 0 °C in MeCN.

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Significant di-bromination observed on TLC Exothermic spikes during NBS addition or elevated bath temperature.Ensure strict temperature control (< 5 °C). Add NBS in smaller portions over a longer duration.
Incomplete conversion after 3 hours Catalyst deactivation due to moisture in the solvent or substrate.Use strictly anhydrous MeCN and flame-dried glassware. Ensure NBS is freshly recrystallized.
Poor recovery during extraction Product is highly polar and partially water-soluble at neutral pH.Adjust the aqueous phase to pH ~6-7 before extraction. Consider using a 4:1 CHCl3:Isopropanol mixture for extraction if EtOAc is insufficient.

References

  • Title: Chlorination and Bromination Reagents with High Regioselectivity and Reactivity Source: tcichemicals.com URL:[4]

  • Title: A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions Source: benchchem.com URL:[1]

  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: arkat-usa.org URL:[2]

  • Title: 2-BROMO-5-METHOXYPYRIDINE synthesis Source: chemicalbook.com URL:[3]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridin-4-ol

Executive Summary The functionalization of highly polar, unprotected heteroaryl halides remains one of the most formidable challenges in modern cross-coupling chemistry. 3-Bromo-5-methoxypyridin-4-ol is a highly valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly polar, unprotected heteroaryl halides remains one of the most formidable challenges in modern cross-coupling chemistry. 3-Bromo-5-methoxypyridin-4-ol is a highly valuable building block for the synthesis of kinase inhibitors and GPCR modulators. However, the presence of the free 4-hydroxyl group—which exists predominantly as its 4-pyridone tautomer—severely complicates palladium-catalyzed C–N bond formation.

This application note provides a comprehensive, field-proven guide to overcoming the "pyridone problem" during the Buchwald-Hartwig amination of 3-bromo-5-methoxypyridin-4-ol. By leveraging state-of-the-art bulky biarylphosphine ligands and precise base selection, researchers can bypass traditional, time-consuming protection-deprotection sequences.

Mechanistic Insights: The "Pyridone Problem" & Causality

To successfully aminate 3-bromo-5-methoxypyridin-4-ol, one must understand the causality behind typical reaction failures.

The Catalyst Poisoning Pathway: Under the basic conditions required for a Buchwald-Hartwig amination, the acidic proton of the 4-hydroxypyridine/4-pyridone tautomeric system is readily deprotonated. The resulting ambident nucleophile is highly electron-rich, which inherently slows down the oxidative addition of the C–Br bond. More critically, the anionic oxygen atom can tightly coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. This creates a thermodynamically stable, off-cycle Pd-complex that prevents the amine from coordinating, effectively poisoning the catalyst and halting the reaction[1].

The Ligand-Driven Solution: To circumvent this off-cycle deactivation, the catalytic system must enforce a strict monomeric active species and sterically block O-coordination. Third-generation (G3) precatalysts utilizing highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands—specifically tBuXPhos or BrettPhos —are required.

  • Steric Shielding: The extreme bulk of the tert-butyl groups on the phosphine ligand creates a steric clash that prevents the bulky pyridone oxygen from binding to the palladium center[2].

  • Accelerated Reductive Elimination: These ligands force the Pd(II) intermediate into a geometry that drastically lowers the activation barrier for C–N reductive elimination, pushing the catalytic cycle forward before off-cycle side reactions (such as O-arylation) can occur[3].

Mechanism Pd0 L-Pd(0) Active Species OA Oxidative Addition Pd(II) Complex Pd0->OA + Aryl Bromide AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + Amine, Base OffCycle Off-Cycle O-Bound Complex (Catalyst Poisoning) OA->OffCycle + Pyridone O- RE Reductive Elimination (Rate Limiting) AmineCoord->RE Transmetalation RE->Pd0 Product Release OffCycle->OA Prevented by tBuXPhos

Catalytic cycle highlighting the off-cycle O-bound palladium species and ligand effects.

Strategic Workflows

When approaching this substrate, chemists must choose between a highly efficient direct amination (Strategy A) or a classical, fail-safe protection route (Strategy B).

Workflow Substrate 3-Bromo-5-methoxypyridin-4-ol (Tautomeric Pyridone) Direct Strategy A: Direct Amination Pd(tBuXPhos)G3, LiHMDS Substrate->Direct Atom Economical Protect Strategy B: Protection MOM-Cl, DIPEA Substrate->Protect High Reliability Product 3-Amino-5-methoxypyridin-4-ol Derivatives Direct->Product Amination Buchwald-Hartwig Pd2(dba)3, RuPhos Protect->Amination Deprotect Deprotection HCl / Dioxane Amination->Deprotect Deprotect->Product

Workflow comparison for the amination of 3-bromo-5-methoxypyridin-4-ol.

Data Presentation: Optimization of Direct Amination

The following table summarizes the quantitative data driving the selection of the optimal catalytic system for Strategy A .

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)N/O Selectivity
1Pd2(dba)3 / BINAPCs2CO3Toluene100< 10%N/A (Poisoned)
2Pd(RuPhos)G3NaOtBuDioxane8045%3:1
3Pd(BrettPhos)G3LiHMDSTHF6585%> 20:1
4 Pd(tBuXPhos)G3 LiHMDS THF 65 > 95% > 20:1

Note: LiHMDS is critical for unprotected acidic heterocycles as it rapidly and irreversibly deprotonates both the amine and the heterocycle, preventing base-mediated degradation while ensuring the amine is primed for transmetalation.

Experimental Protocols

Protocol 1: Direct Amination (Strategy A - Recommended)

This protocol utilizes a third-generation Buchwald precatalyst to enable direct C–N coupling without protecting groups[2].

Reagents:

  • 3-Bromo-5-methoxypyridin-4-ol (1.0 equiv, 1.0 mmol)

  • Secondary or Primary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • Pd(tBuXPhos)G3 (0.05 equiv, 5 mol%)

  • LiHMDS (1.0 M in THF) (2.5 equiv, 2.5 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).

  • Solid Addition: Add 3-bromo-5-methoxypyridin-4-ol and Pd(tBuXPhos)G3 to the flask. Self-Validation Check: Ensure the G3 precatalyst is a free-flowing solid; if it appears sticky or degraded, the active Pd(0) generation will fail.

  • Solvent & Amine Addition: Inject anhydrous, degassed THF (5.0 mL) followed by the amine. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, inject the LiHMDS solution over 5 minutes. The solution will likely undergo a distinct color change (often turning deep red/orange) indicating the formation of the active L-Pd(0) species and substrate deprotonation.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65 °C for 4–6 hours.

  • Quenching & Workup: Cool to room temperature and quench carefully with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the target 3-amino-5-methoxypyridin-4-ol derivative.

Protocol 2: Protection-Deprotection (Strategy B - Fail-Safe)

If the direct amination fails due to extreme steric hindrance of a specific amine, the Methoxymethyl (MOM) protection route guarantees success by masking the pyridone tautomerism.

Step-by-Step Methodology:

  • MOM Protection:

    • Dissolve 3-bromo-5-methoxypyridin-4-ol (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and cool to 0 °C.

    • Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv). Caution: MOM-Cl is a potent carcinogen; handle strictly in a fume hood.

    • Stir at room temperature for 12 hours. Wash with water, dry, and concentrate to yield 3-bromo-5-methoxy-4-(methoxymethoxy)pyridine.

  • Buchwald-Hartwig Amination:

    • In a glovebox, combine the MOM-protected substrate (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and Cs2CO3 (2.0 equiv) in anhydrous Toluene (0.2 M).

    • Heat at 90 °C for 12 hours. Filter through Celite and concentrate.

  • Deprotection:

    • Dissolve the crude aminated intermediate in a 1:1 mixture of DCM and 4N HCl in Dioxane.

    • Stir at room temperature for 4 hours. Concentrate under vacuum and neutralize with saturated NaHCO3 to precipitate the final pure product.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3-Bromo-5-methoxypyridin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the halogenation of electron-rich heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the halogenation of electron-rich heterocycles. The synthesis of 3-bromo-5-methoxypyridin-4-ol from 3-methoxypyridin-4-ol is a classic example of a reaction that appears trivial on paper but is notoriously difficult to scale.

The electron-donating hydroxyl (which tautomerizes to the highly activated 4-pyridone) and methoxy groups make the pyridine ring highly susceptible to over-bromination and oxidative degradation. This guide is designed to move you past trial-and-error by explaining the mechanistic causality behind our optimized protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 70% conversion. Adding more N-Bromosuccinimide (NBS) only increases dark, tarry degradation products. What is the root cause? A: This is a classic symptom of reagent degradation and competitive radical oxidation. NBS is highly sensitive to light and moisture. Under ambient lighting, the N–Br bond can undergo homolytic cleavage to generate bromine radicals ( Br∙ ). These radicals initiate unselective hydrogen abstraction at the methoxy group or cause oxidative destruction of the electron-rich pyridone ring, leading to the black tar you are observing. Solution: You must use freshly recrystallized NBS (from water) to remove free Br2​ and succinimide traces. Furthermore, the reaction flask must be strictly protected from light (e.g., wrapped in aluminum foil) to suppress radical pathways and enforce a purely electrophilic aromatic substitution ( SE​Ar ) mechanism (1)[1].

Q2: I am observing significant formation of a dibrominated impurity. How can I improve regioselectivity? A: The 4-pyridone tautomer strongly activates both the C-3/C-5 (ortho) and C-2/C-6 (meta to OH, but activated by the ring nitrogen lone pair delocalization) positions[2]. While the C-5 position is the most nucleophilic (ortho to the OH and para to the N), excess electrophile or high temperatures will push bromination to the less favored C-2 position, yielding 2,5-dibromo-3-methoxypyridin-4-ol (2)[2]. Solution: Strictly limit NBS to 1.05 equivalents. Add it portion-wise at 0 °C to control the exotherm. Additionally, use a moderately polar, aprotic solvent like Acetonitrile (MeCN) instead of Glacial Acetic Acid (AcOH) or Water. MeCN modulates the electrophilicity of the brominating agent, preventing over-reaction.

Q3: LC-MS shows >95% product conversion, but my isolated yield after aqueous workup is <40%. Where is the product going? A: You are likely losing your product in the aqueous phase. 3-Bromo-5-methoxypyridin-4-ol is highly amphoteric. It contains a basic pyridine nitrogen ( pKa​ ~ 3.5) and an acidic pyridinol proton ( pKa​ ~ 10.5). At highly acidic or basic pH, the molecule exists as a highly water-soluble ion. Solution: During workup, you must adjust the aqueous phase precisely to its isoelectric point (pI), which is typically around pH 6.5–7.0. At this pH, the net charge is zero, minimizing hydration energy. Saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane (DCM) or neat Ethyl Acetate (3)[3].

Part 2: Optimization Data Presentation

The following table summarizes our internal optimization matrix. Notice how the interplay between solvent polarity and reagent stoichiometry dictates the balance between conversion and isolated yield.

SolventReagent (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)Mechanistic Observation
AcOH Br2​ (1.10)254>994582Harsh conditions; significant dibromination and ether cleavage.
DMFNBS (1.10)0 to 2512855588Good regiocontrol, but high boiling solvent complicates isolation.
MeCNNBS (1.20)254>996275Excess NBS leads to rapid over-bromination at C-2.
MeCN NBS (1.05) 0 to 25 8 98 84 96 Optimal conditions; clean monobromination at C-5.

Part 3: Experimental Workflow Visualization

The following logic tree dictates the standard operating procedure for this transformation.

G Start 3-Methoxypyridin-4-ol (Starting Material) Prep Cool to 0 °C in MeCN (Exclude Light) Start->Prep Reagent Add NBS (1.05 eq) Portion-wise Prep->Reagent Reaction Stir at 25 °C for 8h (Monitor by LC-MS) Reagent->Reaction Decision Conversion > 95%? Reaction->Decision Incomplete Add 0.05 eq NBS Stir 2h Decision->Incomplete No Workup Quench with aq. Na2S2O3 Adjust to pH 6.5-7.0 Decision->Workup Yes Incomplete->Reaction Extraction Salt out with NaCl Extract with 10% MeOH/DCM Workup->Extraction Product 3-Bromo-5-methoxypyridin-4-ol (Target Product) Extraction->Product

Fig 1: Optimized workflow for the regioselective bromination of 3-methoxypyridin-4-ol.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in visual and analytical checkpoints to ensure experimental success.

Step 1: Preparation & Inertion Charge a flame-dried, foil-wrapped 250 mL round-bottom flask with 3-methoxypyridin-4-ol (10.0 g, 80.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (160 mL, 0.5 M). Validation Check: A pale yellow suspension should form. Cool the suspension to 0 °C using an ice-water bath under a positive pressure of Argon.

Step 2: Electrophile Addition Weigh out freshly recrystallized N-Bromosuccinimide (14.9 g, 84.0 mmol, 1.05 equiv). Add the NBS to the stirring suspension in four equal portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Validation Check: The mixture will gradually turn into a clear, golden-yellow solution. A rapid shift to dark brown indicates thermal runaway or radical generation; if this occurs, abort and check NBS purity.

Step 3: Reaction Maturation Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir in the dark for 8 hours. Validation Check: Pull a 50 μL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the disappearance of the starting material ( [M+H]+=126.1 ) and the appearance of the target product mass ( [M+H]+=204.0/206.0 ). The 1:1 isotopic pattern is the definitive signature of successful monobromination.

Step 4: Quenching & pH Adjustment Once conversion is >95%, cool the mixture back to 0 °C. Quench the reaction by adding 20 mL of a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Validation Check: The golden-yellow color should immediately dissipate, yielding a milky white mixture. Concentrate the mixture in vacuo to remove the bulk of the Acetonitrile. Dilute the remaining aqueous residue with 50 mL of deionized water. Carefully adjust the pH to 6.8 using 1M NaOH or 1M HCl.

Step 5: Isolation & Purification Saturate the pH-adjusted aqueous layer with solid NaCl. Extract the aqueous phase with 10% Methanol in DCM ( 4×100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to afford pure 3-bromo-5-methoxypyridin-4-ol as an off-white crystalline solid.

Part 5: References

  • Title: Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide Source: Synthesis (Thieme Connect) URL:

  • Title: Efficient Regioselective Preparation of Monobromo and Bromoiodo Hydroxy Pyridines from Dibromo Derivatives via Bromine—Lithium Exchange Source: Synlett (ResearchGate) URL:

  • Title: Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (US9475771B2) Source: Google Patents URL:

Sources

Optimization

preventing debromination during cross-coupling of 3-bromo-5-methoxypyridin-4-ol

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-bromo-5-methoxypyridin-4-ol. This resource provides in-depth troubleshooting advic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-bromo-5-methoxypyridin-4-ol. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, with a specific focus on preventing the common side reaction of debromination.

Troubleshooting Guide: Minimizing Debromination

Debromination, or hydrodehalogenation, is a frequent challenge in palladium-catalyzed cross-coupling reactions, leading to the formation of 5-methoxypyridin-4-ol as an undesired byproduct. This reduces the yield of your target molecule and complicates purification.[1] This guide offers a systematic approach to diagnose and resolve this issue.

Issue 1: Significant Formation of Debrominated Byproduct

If you are observing a notable amount of the debrominated side product, consider the following optimization strategies, starting with the most impactful factors.

Step 1: Evaluate and Optimize the Catalyst and Ligand System

The choice of palladium catalyst and its coordinating ligand is paramount in controlling the competition between the desired cross-coupling and the undesired debromination pathway.[2]

Recommendation:

  • Switch to Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rates of oxidative addition and reductive elimination, the key steps in the desired catalytic cycle.[3][4] This increased efficiency can outcompete the debromination pathway.

  • Consider Pre-catalysts: Using air- and moisture-stable pre-catalysts can ensure the consistent generation of the active Pd(0) species, which is crucial for reaction efficiency.[2]

Rationale: The electronic and steric properties of the ligand directly influence the stability of the palladium intermediates and the kinetics of the catalytic cycle.[5] Bulky, electron-rich ligands promote the desired reductive elimination step, which forms the target C-C or C-N bond, making this pathway kinetically more favorable than the pathway leading to debromination.[1]

Step 2: Re-evaluate Your Choice of Base

The type and strength of the base are critical factors that can significantly influence the extent of debromination.[2]

Recommendation:

  • Screen Weaker Inorganic Bases: Start with carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] If debromination persists, phosphate bases such as potassium phosphate (K₃PO₄) can be effective.[6]

  • Avoid Strong Bases Where Possible: Stronger bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes promote the formation of hydride species that lead to debromination.[2][7]

Rationale: The base plays a crucial role in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations.[8][9] However, strong bases can also react with trace amounts of water or other protic sources in the reaction mixture to generate hydroxide or other species that can act as hydride donors, leading to reductive debromination.[2] Weaker inorganic bases are generally less prone to this side reaction.[1]

Step 3: Adjust Reaction Temperature and Time

Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[1][2]

Recommendation:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. This can often increase the selectivity for the desired product by disfavoring side reactions with higher activation energies.[2]

  • Monitor Reaction Progress Closely: Use techniques like TLC or LC-MS to monitor the reaction. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote debromination.

Rationale: The rates of both the desired cross-coupling and the undesired debromination increase with temperature. However, the activation energy for debromination may be higher, so lowering the temperature can disproportionately slow this side reaction.

Optimization Workflow for Preventing Debromination

G start Debromination Observed catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands, NHCs) start->catalyst Step 1 base Screen Weaker Bases (e.g., K2CO3, K3PO4) catalyst->base Step 2 temp Lower Reaction Temperature base->temp Step 3 solvent Use Anhydrous, Aprotic Solvents (e.g., Dioxane, Toluene) temp->solvent Step 4 success Debromination Minimized solvent->success

Caption: A systematic workflow for troubleshooting and minimizing debromination.

Frequently Asked Questions (FAQs)

Q1: What is the plausible mechanism for the debromination of 3-bromo-5-methoxypyridin-4-ol during a cross-coupling reaction?

A1: The most likely mechanism for debromination involves the generation of a palladium-hydride species within the catalytic cycle.[10] After the initial oxidative addition of the 3-bromo-5-methoxypyridin-4-ol to the Pd(0) catalyst, instead of undergoing transmetalation (in a Suzuki reaction) or amine coordination/deprotonation (in a Buchwald-Hartwig amination), the resulting Pd(II) complex can react with a hydride donor.[2][7] This is followed by reductive elimination of the pyridinol and a hydrogen atom, resulting in the debrominated product and regenerating the Pd(0) catalyst.[10] Sources of hydride can include the solvent, the base, or even the coupling partner.

Q2: How does the electronic nature of 3-bromo-5-methoxypyridin-4-ol contribute to the challenge of preventing debromination?

A2: The presence of the hydroxyl and methoxy groups makes the pyridine ring electron-rich. This increased electron density can make the C-Br bond more challenging to activate for oxidative addition.[11] To achieve a reasonable reaction rate, more forcing conditions (higher temperatures, stronger bases) are often employed, which in turn can increase the likelihood of side reactions like debromination.[1]

Q3: Can the choice of solvent impact the extent of debromination?

A3: Absolutely. Protic solvents like water or alcohols can serve as a source of protons or hydrides, potentially facilitating debromination.[2] It is generally advisable to use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[6][12] Rigorously drying and degassing the solvent before use is a critical step to minimize potential hydride sources and to prevent deactivation of the catalyst by oxygen.[13]

Q4: For a Suzuki-Miyaura coupling, what are the key considerations for the boronic acid partner to minimize debromination?

A4: The stability and reactivity of the boronic acid are crucial. If the boronic acid degrades over the course of the reaction (a process known as protodeboronation), the concentration of the active coupling partner decreases.[14][15] This can slow down the desired transmetalation step, allowing more time for the competing debromination of the 3-bromo-5-methoxypyridin-4-ol to occur.[2] Using boronic esters (e.g., pinacol esters) can sometimes improve stability.[10]

Catalytic Cycle and the Competing Debromination Pathway

G cluster_main Desired Cross-Coupling Cycle cluster_side Debromination Side Reaction Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Transmetalation Transmetalation (with R-B(OR)2) PdII->Transmetalation PdII_side L-Pd(II)(Ar)(Br) PdII_R L-Pd(II)(Ar)(R) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product Hydride Hydride Transfer (from H-source) PdII_side->Hydride PdH L-Pd(II)(Ar)(H) Hydride->PdH RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Debrom_Product Ar-H RedElim_H->Debrom_Product

Caption: The catalytic cycle for cross-coupling and the competing debromination pathway.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination.[6]

Reagents and Materials:

  • 3-bromo-5-methoxypyridin-4-ol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-5-methoxypyridin-4-ol, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol uses a strong, non-nucleophilic base and an electron-rich ligand, which are standard conditions for this transformation.[9]

Reagents and Materials:

  • 3-bromo-5-methoxypyridin-4-ol (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5-10 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add NaOtBu and 3-bromo-5-methoxypyridin-4-ol.

  • Add the anhydrous, degassed toluene via syringe.

  • Finally, add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Comparative Data

Table 1: Influence of Ligand and Base on a Model Suzuki Coupling
Catalyst/LigandBaseTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
Pd(PPh₃)₄K₂CO₃1004535
Pd(OAc)₂ / SPhosK₃PO₄8085<5
PEPPSI-IPrCs₂CO₃8090<5

Note: This data is representative and compiled from various sources for illustrative purposes. Actual results may vary.[3]

References

  • Time in Pasuruan, ID. Google.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
  • Optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionaliz
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • How to avoid debromination in pyridine coupling reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
  • Technical Support Center: Sonogashira Coupling with Bromohydroquinone. Benchchem.
  • What is the proper way to set up a suzuki coupling?. Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Prominent Ligand Types in Modern Cross-Coupling Reactions. IntechOpen.
  • Suzuki reaction. Wikipedia.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 3-Bromo-5-methoxypyridin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying heterocyclic building blocks. The difficulty in isolating 3-bromo-5-methoxypyridin-4-ol rarely stems from its halogen or ether substituents; rather, it originates from the 4-hydroxypyridine core.

This core exists in a dynamic tautomeric equilibrium with its 4-pyridone form. This amphoteric nature and strong hydrogen-bonding capability require specific, chemically logical interventions during purification. This guide provides field-proven, self-validating protocols to overcome these challenges.

Section 1: Troubleshooting FAQs (Chromatography & Solvents)

Q1: Why does my compound streak heavily or show split peaks on standard normal-phase silica gel? A: This is a direct result of tautomerism and hydrogen bonding. In solution, 3-bromo-5-methoxypyridin-4-ol exists in an equilibrium between the aromatic pyridinol form (-OH) and the lactam pyridone form (-NH, C=O)[1]. The pyridone tautomer is highly polar and acts as a strong hydrogen bond donor and acceptor. When it encounters the acidic silanol (-SiOH) groups on bare silica gel, it binds irreversibly or exchanges tautomeric states during elution. This dual-state interaction leads to severe band broadening, tailing, or artifactual split peaks[2].

Q2: What is the optimal normal-phase solvent system to resolve this tailing? A: You must chemically deactivate the silica column during the run. A standard gradient of Dichloromethane (DCM) and Methanol (MeOH) is insufficient on its own[2]. You must add a polar modifier. Adding 1% Triethylamine (Et 3​ N) or 1% aqueous Ammonium Hydroxide (NH 4​ OH) neutralizes the acidic silanols. Alternatively, adding 1% Acetic Acid (AcOH) can lock the tautomeric equilibrium by keeping the microenvironment consistently acidic. Causality note: Never mix acidic and basic modifiers; choose one based on the stability of your specific impurities.

Q3: My compound is co-eluting with a debrominated byproduct. How can I separate them? A: Normal-phase chromatography struggles to separate halogenated from non-halogenated pyridones due to their dominant, identical polar cores. Switch to Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase. Use a Water/Acetonitrile mobile phase supplemented with 0.1% Trifluoroacetic acid (TFA). The TFA ensures the basic pyridine nitrogen is fully protonated, collapsing the tautomeric equilibrium into a single, sharp peak[3]. The C18 column will then easily separate the compounds based purely on the lipophilicity difference provided by the bromine atom.

Q4: I am losing significant yield on silica columns. Is there a non-chromatographic alternative? A: Yes. Because the molecule is amphoteric—containing a basic pyridine nitrogen and an acidic hydroxyl/pyridone group—it is an excellent candidate for isoelectric precipitation (acid-base extraction). By manipulating the pH of an aqueous solution, you can force the compound into its neutral, insoluble state while washing away both purely acidic and purely basic impurities.

Section 2: Chromatography Solvent Systems & Expected Outcomes

The following table summarizes the quantitative parameters and expected outcomes for various purification strategies applied to 3-bromo-5-methoxypyridin-4-ol.

Stationary PhaseSolvent System (Mobile Phase)Modifier AddedMechanism of ActionExpected Peak ShapeRecovery Yield
Bare Silica (NP) Hexane / EtOAc (1:1 to 0:1)NoneStandard partitioningSevere tailing / Split< 40% (Irreversible binding)
Bare Silica (NP) DCM / MeOH (95:5 to 80:20)1% Et 3​ N or NH 4​ OHSilanol deactivationModerate to Sharp75% - 85%
Bare Silica (NP) DCM / MeOH (95:5 to 80:20)1% Acetic Acid (AcOH)Tautomer lockingModerate to Sharp70% - 80%
C18 (RP-HPLC) H 2​ O / Acetonitrile (Gradient)0.1% TFA or Formic AcidProtonation / Ion suppressionHighly Sharp (Single)> 90%
Amine-Silica (NP) DCM / MeOH (90:10)NoneBasic stationary phase prevents bindingSharp> 85%

Section 3: Experimental Methodologies

Protocol A: Reverse-Phase HPLC Purification (Self-Validating System)

This protocol utilizes ion suppression to force the molecule into a single tautomeric state, ensuring high-resolution separation from structurally similar impurities.

  • Sample Preparation: Dissolve the crude 3-bromo-5-methoxypyridin-4-ol in a minimum volume of DMSO or a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA. Validation: Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Column Equilibration: Equilibrate a preparative C18 column with 95% Solvent A (H 2​ O + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA) for 3 column volumes.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Detection: Monitor the elution at 254 nm and 280 nm. Causality: The highly conjugated pyridone chromophore absorbs strongly at these wavelengths, allowing you to easily distinguish the product from non-aromatic impurities[3].

  • Recovery: Pool the fractions containing the target mass. Lyophilize (freeze-dry) the pooled fractions to remove the water, acetonitrile, and volatile TFA, yielding the pure product as a TFA salt.

Protocol B: Acid-Base Isoelectric Precipitation

This non-chromatographic method exploits the amphoteric pKa values of the molecule to achieve high purity without silica gel.

  • Acidification (Solubilization): Suspend the crude mixture in 1M aqueous HCl (10 mL per gram of crude). Stir vigorously for 15 minutes. Causality: The acidic environment protonates the pyridine nitrogen, converting the molecule into a highly water-soluble hydrochloride salt.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract three times with equal volumes of Ethyl Acetate (EtOAc) or DCM. Validation: TLC the organic layer; it should contain non-basic organic impurities (e.g., unreacted starting materials), while the product remains in the aqueous layer. Discard the organic layer.

  • Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 1M NaOH or saturated aqueous NaHCO 3​ dropwise while monitoring the pH.

  • Target pH: Stop the addition when the pH reaches approximately 6.0 to 7.0. Causality: At this isoelectric point, the molecule is globally neutral (the nitrogen is deprotonated, and the hydroxyl remains protonated). The neutral tautomer has poor aqueous solubility and will crash out of solution as a solid.

  • Isolation: Vacuum filter the resulting suspension. Wash the filter cake with ice-cold water (to remove inorganic salts) followed by a small volume of ice-cold diethyl ether (to remove trace lipophilic impurities). Dry under a high vacuum.

Section 4: Process Workflows & Visualizations

G Start Issue: Peak Tailing / Split Peaks on Silica Gel Check Is a modifier present in the mobile phase? Start->Check NoMod Add 1% Et3N or 1% AcOH to DCM/MeOH Check->NoMod No YesMod Switch to Reverse Phase (C18) or Amine-functionalized Silica Check->YesMod Yes Success Sharp, single peak eluted NoMod->Success RP Use H2O/MeCN + 0.1% TFA to lock protonation state YesMod->RP RP->Success

Chromatography troubleshooting workflow for tautomeric peak tailing.

G Crude Crude 3-bromo-5-methoxypyridin-4-ol Acidify Dissolve in 1M HCl (aq) (Protonates Pyridine N) Crude->Acidify Wash Wash with EtOAc/DCM (Removes neutral impurities) Acidify->Wash Basify Adjust aqueous phase to pH ~6-7 with 1M NaOH or NaHCO3 Wash->Basify Precipitate Product precipitates at Isoelectric Point Basify->Precipitate Filter Filter & Dry (Pure Product) Precipitate->Filter

Acid-base isoelectric precipitation workflow for amphoteric pyridines.

Section 5: References

  • Sigma-Aldrich. "3-Bromo-5-methoxypyridine 97 50720-12-2 - Sigma-Aldrich".

  • Journal of Medicinal Chemistry - ACS Publications. "Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials". 2

  • Analytical Chemistry - ACS Publications. "Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors". 1

  • PMC - NIH. "Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA". 3

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges for 3-Bromo-5-methoxypyridin-4-ol

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 3-bromo-5-methoxypyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 3-bromo-5-methoxypyridin-4-ol (and its derivatives) in standard organic solvents.

Below, we dissect the physicochemical root causes of this "brick dust" phenomenon and provide field-proven, self-validating protocols to bypass these bottlenecks in your synthetic workflows.

Core FAQs: The Mechanics of Pyridin-4-ol Insolubility

Q1: Why is 3-bromo-5-methoxypyridin-4-ol practically insoluble in standard organic solvents like DCM, EtOAc, or Hexanes? A1: The insolubility is driven by keto-enol tautomerism. While drawn as an enol (pyridin-4-ol), this molecule exists in dynamic equilibrium with its keto tautomer, pyridin-4(1H)-one [1]. In the solid state and in polar environments, the keto form is overwhelmingly favored[2]. The pyridone tautomer engages in extensive intermolecular hydrogen bonding (acting as both a strong H-bond donor via NH and an acceptor via C=O), creating highly stable dimers or polymeric chains[3]. This results in a massive crystal lattice energy that non-polar and moderately polar organic solvents simply lack the dielectric capacity to disrupt.

Q2: How do the specific substituents (3-bromo and 5-methoxy) affect its solubility compared to unsubstituted pyridin-4-ol? A2: While the methoxy group at C5 provides an additional hydrogen bond acceptor, the heavy bromine atom at C3 significantly increases the molecule's lipophilicity and polarizability. However, rather than improving organic solubility, these substituents often sterically "lock" the hydrogen-bonded networks into highly rigid, tightly packed crystal lattices, exacerbating the insolubility.

Q3: I need to perform a cross-coupling reaction (e.g., Suzuki at the C3 bromine), but my starting material won't dissolve. What is the most reliable workaround? A3: You must disrupt the hydrogen bonding network. The two most effective chemical strategies are:

  • Derivatization: "Locking" the enol form via O-alkylation (e.g., benzylation) or O-silylation. This entirely removes the H-bond donor capability, drastically lowering the lattice energy and rendering the molecule highly soluble in ethereal and halogenated solvents[2].

  • In Situ Salt Formation: Deprotonating the molecule with a strong base to form a pyridin-4-olate salt, which is highly soluble in polar aprotic solvents like DMF or DMSO[4].

Quantitative Data: Solvent Compatibility & Solubilization Efficacy

To aid in solvent selection, the following table summarizes the expected solubilization efficacy based on solvent dielectric properties and chemical interactions.

Solvent SystemDielectric Constant (ε)Solubilization MechanismEfficacy for 3-Bromo-5-methoxypyridin-4-ol
Hexanes / Toluene < 2.5None (Non-polar)Poor (Practically insoluble)
DCM / Chloroform ~ 4.8 - 8.9Weak dipole interactionsPoor (Suspension only)
THF / 1,4-Dioxane ~ 2.2 - 7.5Moderate H-bond acceptorPoor to Moderate (Requires heavy heating)
DMSO / NMP > 32.0Strong H-bond disruptionGood (Soluble at 0.1M+ with gentle heating)
THF + NaH (Salt) N/A (Ionic)Ion-dipole interactionExcellent (Homogeneous solution)
O-Benzylated Derivative N/A (Covalent)Lattice energy reductionExcellent (Soluble in DCM, EtOAc, THF)

Logical Relationships & Workflows

To visualize how tautomerism dictates physical properties, refer to the logical relationship diagram below.

TautomerismLogic Enol 3-Bromo-5-methoxypyridin-4-ol (Enol Form) Keto 3-Bromo-5-methoxypyridin-4(1H)-one (Keto Form) Enol->Keto Tautomeric Equilibrium Solvent Polar Solvents / Solid State Keto->Solvent Favored in HBond Intermolecular H-Bonding (Dimers/Polymers) Solvent->HBond Promotes Result High Lattice Energy Insoluble in Organics HBond->Result Leads to

Caption: Logical relationship between tautomeric equilibrium and organic solvent insolubility.

Troubleshooting Guides: Step-by-Step Methodologies

When physical dissolution fails, chemical intervention is required. Below are two self-validating protocols designed to overcome these solubility barriers.

Protocol A: In Situ Salt Formation for Homogeneous Reactions

Causality: Deprotonating the tautomeric mixture yields the pyridin-4-olate anion. This breaks the intermolecular hydrogen-bond chains and replaces them with highly favorable ion-dipole interactions in polar aprotic solvents, instantly solubilizing the material for nucleophilic or coordination chemistry[4].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 mmol of 3-bromo-5-methoxypyridin-4-ol in 5.0 mL of anhydrous THF or DMF in an oven-dried flask. The mixture will be a cloudy, heterogeneous suspension.

  • Cooling: Chill the suspension to 0 °C under an inert argon or nitrogen atmosphere.

  • Deprotonation: Slowly add 1.1 equivalents (1.1 mmol) of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Self-Validation Check: Observe the reaction. The evolution of H2​ gas (bubbling) confirms active deprotonation.

  • Equilibration: Remove the ice bath and let the mixture stir at room temperature for 30 minutes. The transition from a cloudy suspension to a clear or slightly opalescent homogeneous solution indicates successful salt formation.

  • Execution: The solubilized pyridin-4-olate is now ready for the addition of your target electrophile.

Protocol B: Temporary O-Protection (Locking the Enol Form)

Causality: Converting the dynamic tautomer into a fixed 4-alkoxypyridine derivative (e.g., via O-benzylation) eliminates the NH/OH hydrogen bond donor. This drastically lowers the lattice energy, allowing the intermediate to be easily purified and dissolved in standard solvents (DCM, EtOAc) for downstream cross-coupling[2].

Step-by-Step Methodology:

  • Initial Solubilization: Suspend 1.0 mmol of the starting material in 5.0 mL of DMF. Heat gently to 60 °C until mostly dissolved.

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir for 15 minutes.

  • Alkylation: Add 1.1 equivalents of Benzyl Bromide (BnBr) dropwise to the mixture.

  • Heating: Increase the temperature to 80 °C and stir for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material will likely remain stuck at the baseline ( Rf​≈0.0 ), while the successful O-benzylated product will migrate rapidly as a highly UV-active spot ( Rf​≈0.6−0.8 ).

  • Workup: Quench with water and extract with EtOAc. The newly protected molecule will partition seamlessly into the organic layer, completely resolving your solubility issue.

Solubilization Strategy Workflow

Use the following decision matrix to determine the correct approach for your specific experimental needs.

SolubilizationWorkflow Start Solubility Issue Identified in Organic Solvent Decision Is temporary OH protection acceptable for synthesis? Start->Decision Protect O-Alkylation / Silylation (Locks Enol Form) Decision->Protect Yes Salt In Situ Salt Formation (NaH, KOtBu) Decision->Salt No, need nucleophilic oxygen Solvent Switch to Polar Aprotic (DMSO, NMP) + Heat Decision->Solvent No, strictly physical dissolution Proceed1 Proceed with Homogeneous Reaction Protect->Proceed1 Proceed2 Proceed with Homogeneous Reaction Salt->Proceed2 Solvent->Proceed2

Caption: Experimental workflow for selecting a solubilization strategy for pyridin-4-ols.

References

  • 4-Pyridone - Wikipedia. Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for 3-bromo-5-methoxypyridin-4-ol O-demethylation

Welcome to the Technical Support Center for Heterocyclic Demethylation. This guide is specifically engineered for researchers and drug development professionals optimizing the O-demethylation of 3-bromo-5-methoxypyridin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Demethylation. This guide is specifically engineered for researchers and drug development professionals optimizing the O-demethylation of 3-bromo-5-methoxypyridin-4-ol to yield 3-bromo-pyridine-4,5-diol (or its tautomer, 3-bromo-5-hydroxypyridin-4-ol).

Cleaving a methyl ether on a heavily functionalized pyridine ring presents a unique matrix of chemical challenges. The presence of a basic nitrogen, an existing free hydroxyl group, and a labile halogen requires precise stoichiometric control and thermodynamic moderation to prevent reaction stalling or catastrophic side reactions like debromination[1].

Part 1: Mechanistic Causality & Reagent Selection

To optimize this reaction, you must first understand the substrate's coordination chemistry. Boron tribromide (BBr₃) is the gold standard for this transformation, but treating this substrate like a standard anisole derivative will result in failure.

The Stoichiometric Trap: In standard aryl ethers, 1.0 equivalent of BBr₃ can theoretically cleave up to three equivalents of ether via a catalytic-like boron exchange[2]. However, 3-bromo-5-methoxypyridin-4-ol acts as a multi-dentate Lewis base trap:

  • The Pyridine Nitrogen: Instantly coordinates the first equivalent of BBr₃, forming a stable Lewis acid-base adduct. This equivalent is now inactive for demethylation.

  • The 4-Hydroxyl Group: Reacts with the second equivalent of BBr₃, releasing HBr and forming a borate ester (-OBBr₂).

  • The 5-Methoxy Group: Only the third equivalent of BBr₃ is available to coordinate with the target methoxy oxygen, activating the C-O bond for nucleophilic attack by the liberated bromide ion[1].

Part 2: Troubleshooting Desk (FAQs)

Q1: My reaction stalls at 40-50% conversion, even after 24 hours at room temperature. What is going wrong? A: You are likely experiencing reagent depletion due to heteroatom coordination. If you used 1.5 to 2.0 equivalents of BBr₃, the reagent is entirely consumed by the basic nitrogen and the 4-hydroxyl group. The target methoxy group remains unactivated. Fix: Increase your BBr₃ loading to 4.0–5.0 equivalents.

Q2: I am achieving full demethylation, but LCMS shows a significant M-79 peak indicating debromination. How do I prevent this? A: Reductive debromination or nucleophilic aromatic substitution of the bromine atom occurs when the thermodynamic energy is too high. If you are using Brønsted acids like 47% aqueous HBr or HBr/Acetic acid at reflux (>100 °C), the harsh thermal conditions will strip the bromine[1]. Fix: Switch to a BBr₃ system in Dichloromethane (DCM) and strictly control the temperature, never exceeding 25 °C.

Q3: The reaction looks complete by TLC, but my isolated yields are abysmal (<20%). Where is my product going? A: Your product, 3-bromo-pyridine-4,5-diol, is highly amphoteric. It contains a basic pyridine nitrogen and two acidic hydroxyl groups. During the aqueous quench, if the pH is too low (acidic from HBr generation) or too high (basic from over-neutralization), the product will remain entirely in the aqueous layer as a salt. Fix: You must carefully adjust the aqueous phase to the product's isoelectric point (typically pH 5.5–6.5) to force precipitation, or use continuous extraction with a polar solvent like 10% Isopropanol/Chloroform.

Q4: My substrate is extremely sensitive to strong Lewis acids. Are there milder alternatives to BBr₃? A: Yes. The combination of Anhydrous Aluminum Chloride (AlCl₃) and Ethanethiol (EtSH) is an excellent orthogonal approach. AlCl₃ coordinates the heteroatoms, while the highly nucleophilic thiolate attacks the methyl group. This reaction proceeds under milder Lewis acidic conditions and minimizes debromination risks, though it requires handling foul-smelling thiols[1].

Part 3: Quantitative Data & Reagent Profiling

Use the following table to select the appropriate reagent system based on your specific laboratory constraints and yield requirements.

Reagent SystemEquivalents RequiredOperating TempDebromination RiskPros / Cons
BBr₃ in DCM 4.0 – 5.0 eq-78 °C to 25 °CLow Pros: Fast, complete cleavage. Cons: Violent aqueous quench; generates copious HBr gas.
AlCl₃ / EtSH 3.0 – 4.0 eq0 °C to 25 °CVery Low Pros: Exceptionally mild; orthogonal mechanism. Cons: Severe odor (thiols); slower reaction kinetics.
TMSI in MeCN 3.0 – 4.0 eq25 °C to 50 °CLow Pros: Neutral conditions; easy byproduct removal. Cons: Reagent is expensive and highly light/moisture sensitive.
47% HBr / AcOH Excess (Solvent)100 °C to 130 °CHigh Pros: Cheap; scalable. Cons: High heat causes significant debromination and tar formation[1].

Part 4: Validated Experimental Protocols

Protocol A: BBr₃-Mediated O-Demethylation (The Gold Standard)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.

Reagents: 3-bromo-5-methoxypyridin-4-ol (1.0 eq), BBr₃ (1.0 M in DCM, 4.5 eq), Anhydrous DCM.

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the BBr₃ solution dropwise over 30 minutes.

    • Validation Check: The solution must transition from a clear liquid to a dense, yellowish-brown suspension as the Lewis acid-base complexes precipitate. If it remains clear, your BBr₃ has likely hydrolyzed in the bottle.

  • Activation & Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

    • In-Process Control (IPC): Quench a 50 µL aliquot into 1 mL of Methanol. Analyze via LCMS. You should see the complete disappearance of the starting material mass and the appearance of the [M+H]+ for the diol.

  • The Quench (Critical Step): Cool the reaction back to -20 °C. Extremely slowly add anhydrous Methanol dropwise to quench unreacted BBr₃ and hydrolyze the borate esters.

    • Validation Check: Vigorous fuming and bubbling (HBr gas) will occur. The suspension will dissolve into a clear, dark amber solution.

  • Isolation: Concentrate the solution in vacuo to remove DCM and Methanol. Dissolve the crude residue in minimal water. Carefully add saturated aqueous NaHCO₃ dropwise until the pH reaches exactly 6.0.

    • Validation Check: A dense precipitate of the target 3-bromo-pyridine-4,5-diol should form. Filter, wash with cold water, and dry under high vacuum.

Part 5: Mandatory Visualization

The following diagram maps the stoichiometric consumption of BBr₃ and the mechanistic pathway required to successfully unmask the hydroxyl group.

G Substrate 3-bromo-5-methoxypyridin-4-ol (Starting Material) Eq1 1. N-Coordination (1 eq BBr3 binds to Pyridine N) Substrate->Eq1 Instantaneous Eq2 2. O-Borylation (1 eq BBr3 reacts with 4-OH) Eq1->Eq2 -HBr Eq3 3. Ether Activation (1 eq BBr3 binds to 5-OMe) Eq2->Eq3 Lewis Acid-Base Cleavage 4. Demethylation (Br- attacks Me, cleaves C-O) Eq3->Cleavage Rate-Limiting Step Quench 5. Aqueous Quench & pH Adjust (Hydrolysis of Borate Esters) Cleavage->Quench MeOH / H2O Product 3-bromo-pyridine-4,5-diol (Isolated Product) Quench->Product pH ~6.0

Mechanistic pathway of BBr3-mediated O-demethylation highlighting stoichiometric requirements.

References

  • O-Demethylation | Chem-Station Int. Ed. Source: chem-station.com URL:[Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC Source: nih.gov URL:[Link]

  • Catalytic Chain-Breaking Pyridinol Antioxidants | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in 3-Bromo-5-methoxypyridin-4-ol Lithiation

Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective lithiat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective lithiation of 3-bromo-5-methoxypyridin-4-ol. Our goal is to provide in-depth, field-proven insights to help you minimize side products and maximize the yield of your desired compound.

Introduction: The Challenge of Selectivity

The lithiation of substituted pyridines is a powerful tool for creating functionalized heterocyclic compounds. However, the inherent reactivity of the pyridine ring and the interplay of multiple substituents can lead to a variety of side reactions.[1][2] In the case of 3-bromo-5-methoxypyridin-4-ol, the molecule presents several reactive sites. The acidic 4-hydroxyl proton, the bromine atom susceptible to metal-halogen exchange, and multiple ring protons all compete for reaction with strong organolithium bases.

This guide provides a structured approach to troubleshooting common issues and offers detailed protocols to enhance the selectivity and success of your lithiation experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the lithiation of 3-bromo-5-methoxypyridin-4-ol.

Problem 1: Low or No Yield of the Desired Product

Symptom: After quenching the reaction with an electrophile, analysis (TLC, LC-MS, NMR) shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The 4-hydroxyl group is highly acidic and will be deprotonated first. A second equivalent of base is required to deprotonate a ring position.

    • Solution: Ensure you are using at least 2.2 equivalents of your lithium base. The first equivalent deprotonates the hydroxyl group, the second performs the desired C-H lithiation, and the slight excess accounts for any titer inaccuracies or reaction with trace moisture.

  • Incorrect Choice of Base: While n-butyllithium (n-BuLi) is a common lithiating agent, its high nucleophilicity can lead to addition to the electron-deficient pyridine ring rather than deprotonation.[2][3]

    • Solution: Use a less nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) .[2][4] These bases favor deprotonation over addition, significantly improving chemoselectivity.

  • Reaction Temperature Too High: Organolithium reagents can be unstable at higher temperatures, and side reactions become more prevalent.

    • Solution: Maintain a strict low-temperature protocol. The reaction should be initiated and maintained at -78 °C (a dry ice/acetone bath). Allowing the reaction to warm prematurely can lead to decomposition and a complex mixture of products.

Problem 2: Formation of Multiple Unidentified Products

Symptom: The reaction mixture contains several new spots by TLC or peaks by LC-MS, with little of the desired product.

Potential Causes & Solutions:

  • "Halogen Dance" Rearrangement: This is a common side reaction in halogenated aromatics where the initial lithiated species isomerizes, leading to the "migration" of the halogen.[5][6] For example, initial lithiation at C-2 could be followed by a series of intermolecular halogen-metal exchanges, resulting in the trapping of the electrophile at a different position and the bromine appearing at the initial lithiation site.[5][6]

    • Solution 1 (Kinetics vs. Thermodynamics): The "halogen dance" is often favored under conditions of thermodynamic equilibrium.[7] To favor the kinetically formed, desired lithio-species, add the electrophile shortly after the lithiation is complete. Extended reaction times before quenching can promote rearrangement.

    • Solution 2 (Choice of Base): The choice of base can influence the rate of halogen dance.[5] LDA is often preferred as it generates the lithiated species via deprotonation rather than halogen-metal exchange, which can sometimes initiate the dance.[7]

  • Regioselectivity Issues: The 4-OH group is a powerful ortho-directing group. However, the methoxy and bromo substituents also exert electronic and steric effects, potentially leading to a mixture of lithiated isomers.

    • Solution: Using a bulky base like LDA or LTMP can enhance regioselectivity. The steric hindrance will favor deprotonation at the less hindered ortho position (C-2 over C-6, if applicable) relative to the directing groups.

  • Dimerization/Oligomerization: Lithiated pyridine species can be nucleophilic enough to attack another molecule of the starting material, leading to polymeric side-products.[1]

    • Solution: Use inverse addition, where the pyridine substrate is added slowly to the cooled solution of the lithiating agent. This maintains a low concentration of the substrate, minimizing the chance of the lithiated intermediate reacting with itself.

Problem 3: Product Arising from Br/Li Exchange

Symptom: The major product isolated is one where the bromine atom has been replaced by the electrophile, instead of a proton.

Potential Causes & Solutions:

  • Incorrect Lithiating Agent: n-Butyllithium and sec-butyllithium are known to promote bromine-lithium exchange, especially at temperatures above -90 °C.[7][8]

    • Solution: This is a strong indication that you should switch to LDA . LDA is a strong base but a poor reagent for halogen-metal exchange, making it the ideal choice to favor deprotonation (C-H lithiation) over Br-Li exchange.

Frequently Asked Questions (FAQs)

Q1: Why is LDA the recommended base for this transformation?

A1: LDA offers two key advantages for this specific substrate. First, it is a very strong base capable of deprotonating the pyridine ring, but it is sterically hindered and non-nucleophilic.[2][4] This dramatically reduces the likelihood of nucleophilic addition to the C=N bond of the pyridine ring, a common side reaction with alkyllithiums like n-BuLi.[2][3] Second, LDA favors deprotonation over bromine-lithium exchange, which is critical for achieving the desired C-H functionalization without disturbing the bromo substituent.[7]

Q2: How many equivalents of base are truly necessary?

A2: A minimum of 2.0 equivalents is required mechanistically. The first equivalent instantly deprotonates the acidic 4-hydroxyl group to form a lithium alkoxide. The second equivalent is then required to deprotonate the desired carbon position on the ring. In practice, using 2.2 to 2.5 equivalents is recommended to ensure the reaction goes to completion, accounting for any inaccuracies in the titration of the lithiating agent and quenching of any trace water in the solvent or on the glassware.

Q3: What is the optimal reaction temperature and why is it so critical?

A3: The optimal temperature is -78 °C . This temperature is critical for several reasons:

  • Stability of the Lithiated Intermediate: Organolithium species, particularly on electron-deficient rings like pyridine, can be unstable and prone to decomposition or rearrangement at higher temperatures.

  • Selectivity: Most side reactions, including nucleophilic addition and halogen dance, have higher activation energies than the desired deprotonation.[5] Running the reaction at -78 °C ensures that the desired kinetic product is formed preferentially.

  • Base Stability: Organolithium reagents themselves can be less stable at elevated temperatures.

Q4: My yield improved with LDA, but I still see some side products. What else can I optimize?

A4: If you are still facing issues, consider the following advanced optimizations:

  • Solvent Choice: Tetrahydrofuran (THF) is the standard solvent. Ensure it is freshly distilled and anhydrous. The presence of coordinating additives like TMEDA (tetramethylethylenediamine) can sometimes alter the aggregation state and reactivity of the organolithium reagent, but this should be approached with caution as it can also increase the rate of side reactions.

  • Inverse Addition: As mentioned in the troubleshooting guide, slowly adding your substrate to the LDA solution can maintain a high dilution, preventing the lithiated intermediate from reacting with remaining starting material.

  • In-Situ Base Preparation: The quality of commercial LDA can vary.[9] Preparing LDA fresh in situ by adding a titrated solution of n-BuLi to diisopropylamine in THF at -78 °C often gives more reproducible and cleaner results.

Data & Condition Comparison

The choice of base is the most critical parameter in this reaction. The following table summarizes the expected outcomes with different lithiating agents.

Lithiating AgentEquivalentsExpected Major PathwayCommon Side ProductsRecommendation
n-BuLi 2.2Br/Li Exchange & Deprotonation MixtureNucleophilic addition, Halogen Dance, DimerizationNot Recommended
s-BuLi 2.2Br/Li Exchange & Deprotonation MixtureSimilar to n-BuLi, potentially more Br/Li exchangeNot Recommended
LDA 2.2 - 2.5Selective C-H Deprotonation Minor halogen dance (if reaction time is long)Highly Recommended
LTMP 2.2 - 2.5Selective C-H DeprotonationSimilar to LDA, potentially higher regioselectivityRecommended Alternative

Experimental Protocols

Protocol 1: In-Situ Preparation of LDA

This protocol describes the fresh preparation of Lithium Diisopropylamide for immediate use.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (titrated solution in hexanes)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents relative to the substrate) via syringe.

  • Slowly add a titrated solution of n-BuLi (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, warm the mixture to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Cool the freshly prepared LDA solution back down to -78 °C before use.

Protocol 2: Optimized Lithiation of 3-bromo-5-methoxypyridin-4-ol

This protocol is designed to maximize the yield of the desired ortho-lithiated species.

Materials:

  • 3-bromo-5-methoxypyridin-4-ol

  • Freshly prepared LDA solution (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., TMSCl, DMF, etc.)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Dissolve 3-bromo-5-methoxypyridin-4-ol (1.0 equivalent) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare or take up a solution of LDA (2.2 equivalents) in anhydrous THF and cool to -78 °C.

  • Slowly , via cannula or dropping funnel, transfer the solution of 3-bromo-5-methoxypyridin-4-ol to the stirred LDA solution at -78 °C. This is the inverse addition technique.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.5 equivalents) dropwise, ensuring the temperature remains at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours or until TLC/LC-MS indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving common issues during the lithiation experiment.

TroubleshootingWorkflow start Reaction Start: Lithiation of 3-bromo-5-methoxypyridin-4-ol check_yield Analyze Crude Product: Low Yield of Desired Product? start->check_yield cause_incomplete Cause: Incomplete Deprotonation (Insufficient Base?) check_yield->cause_incomplete Yes cause_base_choice Cause: Wrong Base Choice (Using n-BuLi?) check_yield->cause_base_choice Yes check_side_products Multiple Side Products or Br/Li Exchange Product? check_yield->check_side_products No solve_incomplete Solution: Use >2.2 eq. of Base cause_incomplete->solve_incomplete solve_incomplete->start solve_base_choice Solution: Switch to LDA or LTMP cause_base_choice->solve_base_choice solve_base_choice->start cause_halogen_dance Cause: Halogen Dance (Long Reaction Time?) check_side_products->cause_halogen_dance Yes cause_br_exchange Cause: Br/Li Exchange (Using n-BuLi?) check_side_products->cause_br_exchange Yes success Successful Reaction: High Yield of Desired Product check_side_products->success No solve_halogen_dance Solution: Quench after 1h at -78°C cause_halogen_dance->solve_halogen_dance solve_halogen_dance->start cause_br_exchange->solve_base_choice

Caption: A decision tree for troubleshooting lithiation reactions.

Reaction Pathways: Desired vs. Side Reactions

This diagram illustrates the intended reaction pathway versus common undesirable side reactions.

ReactionPathways sub 3-bromo-5-methoxypyridin-4-ol path1 Desired Intermediate (C2-Lithiated Species) sub->path1 + 2.2 eq. LDA -78°C, THF path2 Side Reactions sub->path2 + n-BuLi prod1 Desired Product path1->prod1 + Electrophile (E+) prod2 prod2 path2->prod2 Br/Li Exchange prod3 prod3 path2->prod3 Halogen Dance prod4 prod4 path2->prod4 Ring Addition

Caption: Competing reaction pathways in pyridine lithiation.

References

  • Halogen dance rearrangement. Wikipedia. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters. [Link]

  • Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metalation. Synfacts. [Link]

  • Directed Ortho Metalation. Harvard University. [Link]

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. [Link]

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry. [Link]

  • Commercial LDA versus prepared LDA. Reddit. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. [Link]

  • Is it possible to attain directed lithiation of an aromatic ring using LDA? Reddit. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Europe PMC. [Link]

  • Recent progress of halogen-dance reactions in heterocycles. ResearchGate. [Link]

  • Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. University of Regensburg. [Link]

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]

  • O-Tetrahydropyran-2-yloxy (O-THP) as an ortho Directing Group in the Lithiation of Pyridines. ResearchGate. [Link]

  • Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. ResearchGate. [Link]

  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo- vs. 3-Chloro-5-methoxypyridin-4-ol in Transition Metal Catalysis

As a Senior Application Scientist, selecting the optimal halogenated building block is arguably the most critical decision in designing a scalable synthetic route. When comparing 3-bromo-5-methoxypyridin-4-ol and 3-chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is arguably the most critical decision in designing a scalable synthetic route. When comparing 3-bromo-5-methoxypyridin-4-ol and 3-chloro-5-methoxypyridin-4-ol , researchers must balance kinetic reactivity, atom economy, and catalyst cost.

This guide provides an objective, data-driven comparison of these two substrates, focusing on their performance in palladium-catalyzed cross-coupling reactions and the underlying chemical principles that dictate their behavior.

Structural and Electronic Profiling

To accurately predict the reactivity of these molecules, we must first analyze the electronic environment of the functionalized pyridine core.

  • Tautomerism & Catalyst Poisoning: Both molecules exist in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. The highly nucleophilic oxygen in the pyridone tautomer can coordinate to palladium(II) intermediates, effectively poisoning the catalyst. Therefore, any successful cross-coupling protocol must employ a strong base to deprotonate the 4-OH group in situ, forming a less-coordinating anionic species.

  • The +M Effect of the Methoxy Group: The 5-methoxy group donates electron density into the pyridine ring via resonance (+M effect). This increased electron density decelerates the oxidative addition of electron-rich Pd(0) into the adjacent C-X bond compared to an unsubstituted pyridine.

  • Bond Dissociation Energy (BDE): The fundamental driver of the reactivity gap is the carbon-halogen BDE. The C-Br bond in heteroaromatics is approximately 66 kcal/mol, whereas the C-Cl bond is significantly stronger at ~75–85 kcal/mol[1][2]. This energy gap directly dictates the kinetics of the rate-determining oxidative addition step[3].

Reactivity Comparison: Cross-Coupling Kinetics

The choice between the bromo- and chloro-derivative fundamentally alters the required catalytic system.

3-Bromo-5-methoxypyridin-4-ol: The lower BDE of the C-Br bond allows for rapid oxidative addition[3]. This substrate is highly reactive and compatible with standard, inexpensive palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). It is the preferred choice for discovery chemistry where rapid library synthesis is prioritized over starting material cost.

3-Chloro-5-methoxypyridin-4-ol: The stronger C-Cl bond, compounded by the electron-donating 5-methoxy group, makes oxidative addition highly sluggish. To overcome this massive activation barrier, specialized, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) are strictly required[4][5]. While the chloro-substrate is more atom-economical and often cheaper at scale, the reliance on expensive, proprietary ligands must be factored into process development.

Mechanism B 3-Bromo Substrate (BDE ~66 kcal/mol) OA1 Rapid Oxidative Addition Standard Pd(0) / PPh3 B->OA1 Low Activation Energy C 3-Chloro Substrate (BDE ~75 kcal/mol) OA2 Slow Oxidative Addition Pd(0) / BrettPhos Required C->OA2 High Activation Energy Prod Cross-Coupled Product OA1->Prod Transmetalation & RE OA2->Prod Transmetalation & RE

Reactivity pathways comparing oxidative addition kinetics of bromo vs. chloro substrates.

Quantitative Data Comparison

The following table summarizes the expected performance metrics of both substrates across standard synthetic transformations.

Parameter3-Bromo-5-methoxypyridin-4-ol3-Chloro-5-methoxypyridin-4-ol
C-X Bond Dissociation Energy ~66 kcal/mol[2]~75–85 kcal/mol[1]
Oxidative Addition Rate Fast (Standard Pd(0) catalysts)Slow (Requires electron-rich ligands)
Suzuki-Miyaura Yield (Typical) 85–95% (Mild conditions, 80°C)40–60% (Harsh conditions, 100°C+)
Buchwald-Hartwig Suitability Excellent (Broad amine scope)Moderate (Requires BrettPhos/RuPhos)[5]
Halogen-Metal Exchange Rapid with n-BuLi at -78°CSluggish, often requires t-BuLi

Experimental Methodologies (Self-Validating Systems)

To ensure high reproducibility, the following protocols have been designed with built-in causality—explaining exactly why each reagent is utilized to overcome the unique structural challenges of these pyridinols.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridin-4-ol

This protocol utilizes the high reactivity of the C-Br bond, allowing for the use of standard, robust catalysts.

  • Preparation: In a rigorously degassed Schlenk flask, combine 3-bromo-5-methoxypyridin-4-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Base Addition (Critical Step): Add K2CO3 (3.0 equiv).

    • Causality: A 3-fold excess of base is critical. One equivalent immediately deprotonates the 4-OH to prevent tautomeric catalyst poisoning, while the remaining base activates the boronic acid to form the reactive boronate complex necessary for transmetalation.

  • Solvent & Heating: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 10 mL/mmol). Heat to 80°C for 6 hours.

  • Validation: Monitor via LC-MS. The rapid disappearance of the starting mass (M+H 204/206) and the appearance of the product mass validates successful oxidative addition and coupling.

Protocol B: Buchwald-Hartwig Amination of 3-Chloro-5-methoxypyridin-4-ol

This protocol addresses the stubborn C-Cl bond by employing state-of-the-art ligand design.

  • Preparation: In a nitrogen-filled glovebox, combine 3-chloro-5-methoxypyridin-4-ol (1.0 equiv), the primary/secondary amine (1.5 equiv), Pd2(dba)3 (5 mol% Pd), and BrettPhos (10 mol%).

    • Causality: BrettPhos is mandatory here; its extreme steric bulk promotes reductive elimination, while its electron-rich biaryl backbone forces the Pd center to insert into the high-energy C-Cl bond[5].

  • Base Addition: Add NaOtBu (3.0 equiv).

    • Causality: NaOtBu is a strong enough base to deprotonate both the 4-OH group (preventing Pd-coordination) and the amine during the catalytic cycle.

  • Solvent & Heating: Add anhydrous Toluene (10 mL/mmol). Heat to 100°C for 16 hours.

  • Validation: The reaction mixture will transition from dark purple (Pd2(dba)3) to a pale yellow/orange active catalytic species. If the solution remains dark or turns black, it indicates moisture contamination or ligand oxidation, invalidating the run.

Protocol Start Select Pyridinol Substrate SubB 3-Bromo-5-methoxypyridin-4-ol Start->SubB SubC 3-Chloro-5-methoxypyridin-4-ol Start->SubC CatB Catalyst: Pd(dppf)Cl2 (5 mol%) Base: K2CO3 (3.0 eq) SubB->CatB CatC Catalyst: Pd2(dba)3 (5 mol%) Ligand: BrettPhos (10 mol%) Base: NaOtBu (3.0 eq) SubC->CatC React Heat in Solvent (80-100°C) Deprotonation of 4-OH prevents Pd-poisoning CatB->React CatC->React End Isolate Target Compound React->End

Step-by-step experimental workflow dictating catalyst and base selection based on halogen.

References

  • [3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide, Benchchem. 3

  • [4] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis, PMC. 4

  • [5] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines, PMC. 5

  • [1] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions, PMC. 1

  • [2] Tri-Molecular Homolytic Combination Mechanism for Carbon–Halogen Bond Activation in Ni/Co Synergistic Catalysis, ACS Publications. 2

Sources

Comparative

validation of HPLC methods for 3-bromo-5-methoxypyridin-4-ol purity analysis

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as the rational manipulation of intermolecular forces. Analyzing 3-bromo-5-methoxypyridin-4-ol —a highly functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as the rational manipulation of intermolecular forces. Analyzing 3-bromo-5-methoxypyridin-4-ol —a highly functionalized heterocyclic intermediate used in pharmaceutical synthesis—presents a distinct set of chromatographic challenges.

The molecule is amphoteric, featuring a basic pyridine nitrogen and an acidic hydroxyl group, while simultaneously presenting a polar methoxy group and a bulky, hydrophobic, electron-withdrawing bromine atom. Standard reversed-phase (RP) methods often fail here, yielding severe peak tailing, poor retention, or co-elution with structurally similar impurities (such as the debrominated analog, 3-methoxypyridin-4-ol).

This guide objectively compares stationary phase alternatives, explains the causality behind our optimized experimental choices, and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

The Causality of Column Selection: A Comparative Analysis

When dealing with highly polar basic analytes, selecting a column with appropriate base deactivation or alternative selectivity is critical to mitigate unwanted secondary interactions[2]. Why do standard C18 columns struggle with 3-bromo-5-methoxypyridin-4-ol? The basic pyridine nitrogen interacts strongly with residual silanols on silica-based columns via ion-exchange mechanisms, causing peak tailing.

To establish the most robust method, we compared three distinct stationary phase chemistries:

  • Standard C18: Relies purely on hydrophobic (van der Waals) interactions.

  • Polar-Embedded C18: Incorporates an amide or carbamate group to shield residual silanols and prevent phase collapse in highly aqueous conditions.

  • Phenyl-Hexyl: Offers alternative selectivity via π−π interactions. The electron-withdrawing bromine atom alters the electron density of the pyridine ring, making it highly susceptible to π−π interactions with the phenyl stationary phase[3].

Table 1: Performance Comparison of Stationary Phases for 3-bromo-5-methoxypyridin-4-ol

Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ )*Primary Interaction Mechanism
Standard C18 1.22.4 (Poor)1.1Hydrophobic
Polar-Embedded C18 1.81.2 (Good)1.8Hydrophobic + Hydrogen Bonding
Phenyl-Hexyl 2.51.1 (Excellent)3.2Hydrophobic + π−π
  • Dipole

*Resolution calculated against the critical debrominated impurity (3-methoxypyridin-4-ol).

The Scientific Verdict: The Phenyl-Hexyl column is the superior choice. It leverages thermodynamic control through π−π interactions, which specifically target the electron-deficient pyridine ring, providing baseline resolution from closely related synthetic impurities.

Method Development & The Self-Validating Workflow

Modern analytical strategies for pyridine derivatives emphasize robust, quality-by-design (QbD) approaches[4]. A truly robust analytical method operates as a self-validating system . It does not blindly generate data; it continuously proves its own validity during every run through strict System Suitability Testing (SST) and bracketing standards.

G A 3-bromo-5-methoxypyridin-4-ol (Amphoteric API) B Basic Pyridine Nitrogen (Risk: Peak Tailing) A->B C Bromine & Methoxy Groups (Risk: Co-elution) A->C D Acidic Mobile Phase (pH 2.0) Protonates N, Suppresses Silanols B->D Chemical Control E Phenyl-Hexyl Stationary Phase π-π & Halogen Interactions C->E Thermodynamic Control F Validated HPLC Protocol (ICH Q2(R2) Compliant) D->F E->F

Figure 1: Workflow for resolving 3-bromo-5-methoxypyridin-4-ol chromatographic challenges.

Step-by-Step Experimental Methodology

This protocol is designed to ensure that the chemical environment actively suppresses secondary interactions while maximizing the π−π affinity of the Phenyl-Hexyl phase.

A. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water. (Causality: A pH of ~2.0 ensures the pyridine nitrogen is fully protonated and residual silica silanols are neutralized, eliminating ion-exchange tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% 5% B (Re-equilibration for 4 mins)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (PDA detector for peak purity analysis).

  • Injection Volume: 10 µL.

B. The Self-Validating Sequence Loop

To ensure the system validates itself during routine execution, run the following sequence:

  • Blank (Diluent): Inject 0.1% TFA in Water/Acetonitrile (95:5). Purpose: Confirms no baseline artifacts co-elute with the analyte.

  • System Suitability Test (SST): Inject a resolution mixture containing 10 µg/mL of 3-bromo-5-methoxypyridin-4-ol and 10 µg/mL of 3-methoxypyridin-4-ol.

    • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5. Causality: Proves the π−π selectivity of the column is intact before any samples are analyzed.

  • Working Standard (n=5): Inject the 50 µg/mL target standard.

    • Acceptance Criteria: %RSD of peak area 1.0%. Purpose: Establishes system precision.

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing Standard: Re-inject the working standard after every 10 samples and at the end of the sequence. Purpose: Ensures detector response remains linear and drift-free.

ICH Q2(R2) Validation Data Summary

The optimized Phenyl-Hexyl method was subjected to full analytical validation in accordance with the ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose[1].

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTPeak purity angle < purity threshold (via PDA)Pass
Linearity R2≥0.999 (Range: 25-150%) R2=0.9998 (12.5 to 75.0 µg/mL)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL (S/N = 14)Pass

By combining the thermodynamic selectivity of a Phenyl-Hexyl stationary phase with the chemical control of a low-pH mobile phase, this method completely resolves the peak tailing and co-elution issues typically associated with halogenated pyridinols. The integrated SSTs guarantee that the method maintains its scientific integrity long after the initial validation is complete.

Sources

Validation

A Comparative Guide to the Cross-Coupling Efficiency of 3-bromo-5-methoxypyridin-4-ol and 3-bromo-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyridine scaffolds are indispensable building blocks for the synthesis of a vast array of pharmacologically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridine scaffolds are indispensable building blocks for the synthesis of a vast array of pharmacologically active agents. The functionalization of these heterocycles through palladium-catalyzed cross-coupling reactions has become a cornerstone of drug discovery programs. This guide provides an in-depth comparison of the cross-coupling efficiency of two structurally related pyridyl halides: 3-bromo-5-methoxypyridin-4-ol and 3-bromo-4-methoxypyridine. While direct head-to-head comparative studies are not extensively documented, this guide synthesizes established principles of organic chemistry and experimental data from analogous systems to provide a scientifically grounded analysis of their expected reactivity in key cross-coupling reactions.

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The subtle difference in the placement of the hydroxyl and methoxy groups in 3-bromo-5-methoxypyridin-4-ol and 3-bromo-4-methoxypyridine is expected to have a significant impact on their cross-coupling efficiency. These differences can be rationalized by considering the electronic and steric effects each substituent imposes on the pyridine ring.

3-bromo-5-methoxypyridin-4-ol:

  • Electronic Effects: The hydroxyl group at the 4-position is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step in many cross-coupling reactions, more challenging. However, the hydroxyl group's acidity could also play a role, potentially interacting with the basic reaction conditions. The methoxy group at the 5-position is also electron-donating.

  • Potential for Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the pyridine nitrogen, which could influence the conformation of the molecule and the accessibility of the C-Br bond to the catalyst. This interaction might also affect the electronic properties of the ring.

3-bromo-4-methoxypyridine:

  • Electronic Effects: The methoxy group at the 4-position is also an electron-donating group, though generally considered to be slightly less activating than a hydroxyl group in electrophilic aromatic substitution.[1] The absence of the acidic proton of the hydroxyl group simplifies the reaction environment.

  • Steric Hindrance: The methoxy group is sterically bulkier than a hydroxyl group. This could potentially hinder the approach of the bulky palladium catalyst to the C-Br bond, although this effect is likely to be modest.

Predicted Reactivity:

Based on these considerations, 3-bromo-4-methoxypyridine is generally expected to exhibit higher cross-coupling efficiency than 3-bromo-5-methoxypyridin-4-ol. The primary reason for this is the anticipated lower electron density of the pyridine ring in the former, facilitating the oxidative addition step. The acidic proton of the hydroxyl group in 3-bromo-5-methoxypyridin-4-ol could also lead to side reactions or catalyst inhibition under certain basic conditions.

Comparative Data for Cross-Coupling Reactions

The following table summarizes representative conditions and expected yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for both compounds. These are based on established protocols for structurally similar bromopyridines and serve as a starting point for reaction optimization.[2][3][4][5][6]

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
3-bromo-5-methoxypyridin-4-ol
Suzuki-MiyauraArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-1860-80
Buchwald-HartwigSecondary AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016-2450-75
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF806-1255-75
3-bromo-4-methoxypyridine
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O904-875-95
Buchwald-HartwigSecondary AminePd₂(dba)₃ (1.5)RuPhos (3)LiHMDSDioxane11012-2070-90
SonogashiraTerminal AlkynePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃N/DMFDMF1003-680-95

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura cross-coupling reaction for each compound. These protocols are designed to be self-validating and provide a strong starting point for further optimization.

Suzuki-Miyaura Coupling of 3-bromo-5-methoxypyridin-4-ol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridines.[5]

Materials:

  • 3-bromo-5-methoxypyridin-4-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene

  • Degassed Water

Procedure:

  • To a dry Schlenk flask, add 3-bromo-5-methoxypyridin-4-ol, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, under an inert atmosphere, prepare a solution of Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of 3-bromo-4-methoxypyridine

This protocol is based on general procedures for Suzuki-Miyaura couplings of bromopyridines.[5][7]

Materials:

  • 3-bromo-4-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add 3-bromo-4-methoxypyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic and Workflow Diagrams

The following diagrams illustrate key aspects of the cross-coupling process.

G cluster_0 3-bromo-5-methoxypyridin-4-ol cluster_1 3-bromo-4-methoxypyridine A Increased electron density (OH and OMe donating) C Slower oxidative addition A->C B Potential for intramolecular hydrogen bonding B->C G Cross-Coupling Product C->G Lower Efficiency D Lower electron density (relative to pyridinol) F Faster oxidative addition D->F E No intramolecular hydrogen bonding E->F F->G Higher Efficiency

Caption: Factors influencing the cross-coupling efficiency of the two isomers.

G start Start setup Reaction Setup: - Bromopyridine - Coupling Partner - Catalyst & Ligand - Base start->setup inert Inert Atmosphere: Evacuate & backfill with Ar or N₂ setup->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Workup: - Cool - Dilute & Wash monitor->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

While both 3-bromo-5-methoxypyridin-4-ol and 3-bromo-4-methoxypyridine are viable substrates for palladium-catalyzed cross-coupling reactions, their efficiencies are expected to differ. The analysis presented in this guide suggests that 3-bromo-4-methoxypyridine will generally be the more reactive and higher-yielding substrate due to its more favorable electronic properties for the crucial oxidative addition step of the catalytic cycle. The presence of the acidic hydroxyl group in 3-bromo-5-methoxypyridin-4-ol may necessitate more careful optimization of reaction conditions, particularly the choice of base, to avoid potential side reactions and achieve satisfactory yields. Researchers and drug development professionals should consider these factors when selecting starting materials and designing synthetic routes involving these important pyridine building blocks.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Spectroscopic Differentiation: 3-Bromo-5-methoxypyridin-4-ol and Its Structural Isomers

In the intricate landscape of pharmaceutical and materials science research, the unambiguous identification of molecular structure is paramount. Structural isomers—molecules sharing the same molecular formula but differi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical and materials science research, the unambiguous identification of molecular structure is paramount. Structural isomers—molecules sharing the same molecular formula but differing in the arrangement of atoms—can exhibit vastly different chemical, physical, and biological properties. For drug development professionals, distinguishing between closely related isomers of a heterocyclic scaffold like pyridine is a critical step, as even a minor positional change of a substituent can profoundly impact efficacy, toxicity, and metabolic stability.

This guide provides an in-depth spectroscopic comparison of 3-bromo-5-methoxypyridin-4-ol and three of its key structural isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that govern the observed differences. By understanding why the spectra differ, researchers can gain confidence in their structural assignments and accelerate their development pipelines.

The Isomeric Challenge: Structures Under Investigation

The pyridine ring is a cornerstone of many pharmaceutical compounds. The introduction of bromo, methoxy, and hydroxyl substituents creates a diverse isomeric field. The position of these groups relative to the ring nitrogen and to each other dictates the electronic environment of every atom, leading to unique spectroscopic fingerprints. This guide will focus on the following four isomers:

G cluster_0 Target Compound cluster_1 Isomer 1 cluster_2 Isomer 2 cluster_3 Isomer 3 a l0 3-Bromo-5-methoxypyridin-4-ol b l1 2-Bromo-5-methoxypyridin-4-ol c l2 3-Bromo-2-methoxypyridin-4-ol d l3 5-Bromo-3-methoxypyridin-2-ol

Molecular structures of the target compound and its selected isomers.

A critical consideration for these molecules is the potential for keto-enol tautomerism. Pyridin-4-ols can exist in equilibrium with their pyridin-4-one counterparts, and pyridin-2-ols with pyridin-2-ones. This equilibrium is influenced by the solvent and temperature, which can, in turn, affect the observed spectra, particularly NMR and IR. For this guide, we will primarily consider the 'ol' form but acknowledge the potential for tautomerism.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of each proton on the pyridine ring is highly sensitive to the electronic effects (inductive and resonance) of the substituents and the nitrogen heteroatom.

Causality Behind the Shifts:

  • Nitrogen Deshielding: The electronegative nitrogen atom deshields adjacent (α) protons, shifting them downfield (to higher ppm). Protons at the β and γ positions are less affected.

  • Hydroxyl Group (-OH): The hydroxyl proton itself is a broad singlet, and its position is highly variable depending on concentration and solvent. The oxygen's electron-donating resonance effect can shield ortho and para protons.

  • Methoxy Group (-OCH₃): This group is strongly electron-donating through resonance, causing significant shielding (upfield shift) of ortho and para protons. The methoxy protons appear as a sharp singlet around 3.8-4.0 ppm.

  • Bromine (-Br): Bromine is electronegative, causing inductive deshielding of adjacent protons. It also has a weak electron-donating resonance effect.

Comparative ¹H NMR Data (Predicted)
CompoundH-2H-6Other Ring H-OCH₃-OHKey Differentiator
3-Bromo-5-methoxypyridin-4-ol ~8.1 ppm (s)~8.1 ppm (s)N/A~3.9 ppm (s)broad (s)Two equivalent, sharp singlets for the ring protons.
2-Bromo-5-methoxypyridin-4-ol N/A~7.9 ppm (s)H-3: ~7.5 ppm (s)~3.9 ppm (s)broad (s)Absence of a signal for H-2; two distinct singlets for H-3 and H-6.
3-Bromo-2-methoxypyridin-4-ol N/A~7.8 ppm (d)H-5: ~7.2 ppm (d)~4.0 ppm (s)broad (s)Two doublets for H-5 and H-6, showing coupling to each other.
5-Bromo-3-methoxypyridin-2-ol H-6: ~7.7 ppm (d)N/AH-4: ~7.1 ppm (d)~3.8 ppm (s)broad (s)Two doublets for H-4 and H-6, with a smaller J-coupling constant.

Note: Data are predicted based on established substituent effects on the pyridine ring. Actual values may vary based on solvent and experimental conditions.

Workflow for Isomer Identification using ¹H NMR

workflow start Acquire ¹H NMR Spectrum methoxy Observe -OCH₃ singlet (~3.9 ppm)? start->methoxy ring_protons Analyze Aromatic Region (7.0-8.5 ppm) methoxy->ring_protons Yes two_singlets Two sharp singlets? ring_protons->two_singlets two_distinct_s Two distinct singlets? two_singlets->two_distinct_s No target Candidate: 3-Bromo-5-methoxy- pyridin-4-ol two_singlets->target Yes two_doublets Two doublets? isomer2_3 Candidate: Isomer 2 or 3 two_doublets->isomer2_3 Yes two_distinct_s->two_doublets No isomer1 Candidate: 2-Bromo-5-methoxy- pyridin-4-ol two_distinct_s->isomer1 Yes final_id Final Identification target->final_id isomer1->final_id coupling Analyze J-coupling isomer2_3->coupling coupling->final_id

Decision workflow for preliminary isomer identification via ¹H NMR.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps protons, ¹³C NMR spectroscopy reveals the carbon framework. The principles of shielding and deshielding apply here as well, with chemical shifts influenced by hybridization and the electronic nature of attached groups.

Causality Behind the Shifts:

  • Carbons bonded to heteroatoms (N, O, Br) are significantly deshielded and appear far downfield. The C-Br signal can sometimes be identified by its reduced intensity due to quadrupolar broadening, though this is not always pronounced.[1]

  • C-O Carbon: The carbon attached to the hydroxyl or methoxy oxygen will have a high chemical shift (typically >150 ppm).

  • C-Br Carbon: The carbon bonded to bromine will also be downfield, but typically less so than the C-O carbon.

  • Positional Effects: The relative positions of the electron-donating (-OH, -OCH₃) and electron-withdrawing (-Br, ring N) groups will uniquely determine the chemical shift of each of the five pyridine ring carbons.

Comparative ¹³C NMR Data (Predicted)
CompoundC2C3C4C5C6-OCH₃Key Differentiator
3-Bromo-5-methoxypyridin-4-ol ~140~110 (C-Br)~160 (C-OH)~145 (C-O)~140~56A low-field C-Br signal at C3 and two carbons (C2, C6) with similar shifts.
2-Bromo-5-methoxypyridin-4-ol ~142 (C-Br)~115~162 (C-OH)~143 (C-O)~138~56The C-Br signal is at the C2 position, which is typically further downfield than C3.
3-Bromo-2-methoxypyridin-4-ol ~155 (C-O)~108 (C-Br)~161 (C-OH)~118~141~58Two very downfield signals for C2 (C-O) and C4 (C-OH).
5-Bromo-3-methoxypyridin-2-ol ~158 (C-OH)~148 (C-O)~112~115 (C-Br)~139~55Two very downfield signals for C2 (C-OH) and C3 (C-O).

Note: Chemical shifts are predictive and serve for comparative purposes.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying functional groups by measuring their vibrational frequencies. While all isomers will share some common bands (e.g., C-H aromatic stretching), key differences in the fingerprint region and in the O-H stretching band can be diagnostic.

Key Vibrational Modes:

  • O-H Stretch: A very broad band typically appearing between 3200-3600 cm⁻¹. Its shape and position can be affected by intra- and intermolecular hydrogen bonding, which will differ for each isomer.

  • C-H Aromatic Stretch: Found just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: A series of sharp bands between 1400-1600 cm⁻¹. The exact positions and intensities of these bands are sensitive to the substitution pattern and constitute a unique fingerprint for each isomer.

  • C-O Stretch: Strong bands appearing in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ regions.

  • C-Br Stretch: Typically a weak band in the far IR region (500-650 cm⁻¹), which may be difficult to observe on some instruments.

The most telling difference will be in the 1400-1600 cm⁻¹ fingerprint region. The symmetry of 3-bromo-5-methoxypyridin-4-ol might result in fewer or less intense bands compared to its less symmetrical isomers.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways. For these isomers, High-Resolution Mass Spectrometry (HRMS) should confirm the same exact mass, confirming they are indeed isomers. The key to differentiation lies in the fragmentation patterns observed in the MS/MS spectrum.

Expected Observations:

  • Molecular Ion (M⁺): All isomers will show a characteristic isotopic pattern for a molecule containing one bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For C₆H₆BrNO, the M⁺ peaks will be at m/z 187 and 189.[3][4]

  • Key Fragmentation Pathways:

    • Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy groups, resulting in an [M-15]⁺ ion.

    • Loss of CO: Hydroxypyridines can lose carbon monoxide, leading to an [M-28]⁺ ion.

    • Loss of HBr: Elimination of HBr can lead to an [M-80/82]⁺ ion.

    • Ring Cleavage: The stability of the pyridine ring means that initial fragmentations will likely involve the substituents. The relative intensities of these fragment ions will vary depending on the isomer, as the position of the substituents influences the stability of the resulting fragments. For example, loss of a methyl radical from 3-bromo-2-methoxypyridin-4-ol might be more or less favorable than from 3-bromo-5-methoxypyridin-4-ol due to the proximity of the resulting radical to other functional groups.

The relative abundance of the [M-CH₃]⁺ and [M-CO]⁺ fragments would be a key area to compare between the isomers.

Standardized Experimental Protocols

To ensure data is reproducible and comparable, standardized acquisition parameters are essential.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for molecules with hydroxyl groups to ensure the -OH proton is observable.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for the specific sample.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: ATR-FTIR Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[5]

  • Sample Application: Place a small amount of the solid sample directly onto the diamond crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or by dissolving in a volatile solvent like methanol for flow injection analysis.

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.[6]

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways consistent with the isomeric structures.

Conclusion

While 3-bromo-5-methoxypyridin-4-ol and its structural isomers share the same molecular formula, their spectroscopic signatures are distinct and predictable. ¹H NMR provides the most direct path to differentiation through the unique number of signals, their multiplicities, and coupling constants in the aromatic region. ¹³C NMR complements this by confirming the carbon skeleton and the positions of heteroatom-substituted carbons. IR spectroscopy offers a valuable fingerprint, particularly in the 1400-1600 cm⁻¹ region, while mass spectrometry confirms the molecular weight and provides clues to relative stability through fragmentation patterns.

By employing a multi-technique approach and understanding the chemical principles that drive the spectral differences, researchers can confidently and accurately characterize these and other complex isomeric molecules, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem (2025). A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.
  • The Royal Society of Chemistry (2011). Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells.
  • ChemicalBook (2026). 3-Bromo-5-methoxypyridine | 50720-12-2.
  • Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Benchchem (2025). An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
  • Ebel, K. (2002). 13C NMR Spectroscopy. In Ullmann's Encyclopedia of Industrial Chemistry.

Sources

Safety & Regulatory Compliance

Safety

The Causality of Segregation: Why Halogenated Waste is Different

Operational Guide for the Safe Handling and Disposal of 3-Bromo-5-methoxypyridin-4-ol For researchers and drug development professionals, managing the end-of-life lifecycle of complex halogenated organics is just as crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 3-Bromo-5-methoxypyridin-4-ol

For researchers and drug development professionals, managing the end-of-life lifecycle of complex halogenated organics is just as critical as synthesizing them. 3-Bromo-5-methoxypyridin-4-ol is a halogenated pyridine derivative. Because it contains a covalent carbon-bromine (C-Br) bond integrated into an aromatic ring, its disposal requires strict adherence to specialized environmental protocols.

This guide provides the foundational causality, quantitative parameters, and step-by-step operational workflows required to safely manage and dispose of this chemical, ensuring both laboratory safety and strict regulatory compliance.

In laboratory environments, organic waste is broadly divided into two streams: non-halogenated and halogenated[1],[2]. 3-Bromo-5-methoxypyridin-4-ol must always be classified as Halogenated Organic Waste. Understanding the thermodynamic and environmental causality behind this is essential for any scientist handling brominated compounds.

When standard non-halogenated waste (like ethanol or acetone) is incinerated, it readily oxidizes into carbon dioxide and water. However, when a brominated aromatic compound is subjected to low-temperature combustion or standard municipal incineration, the incomplete oxidation of the pyridine ring facilitates the de novo synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[3],[4].

Dioxins and furans are classified as Persistent Organic Pollutants (POPs)[5]. They do not easily break down in the environment, bioaccumulate in food webs, and are highly toxic[5]. To prevent their formation, halogenated waste must be segregated and sent to specialized RCRA-permitted incinerators capable of sustaining temperatures >1000°C[6]. Furthermore, the combustion of the bromine atom yields corrosive hydrogen bromide (HBr) gas[3], requiring the incinerator to be equipped with alkaline flue-gas scrubbers. Mixing this chemical with non-halogenated waste compromises these disposal streams and exponentially increases institutional disposal costs[2].

Quantitative Disposal Parameters

To ensure a self-validating safety system, all laboratory personnel should be familiar with the quantitative thresholds governing this waste stream.

Table 1: Quantitative Parameters for 3-Bromo-5-methoxypyridin-4-ol Waste Management

ParameterSpecification / ThresholdOperational Rationale
Waste Classification Halogenated Organic WasteContains covalent carbon-bromine (C-Br) bonds[2].
Halogen Threshold > 1% to 5% (Institution dependent)Any solvent mixture exceeding this threshold must be treated entirely as halogenated waste[2].
Incineration Temp. > 1000 °CRequired to prevent de novo synthesis of PBDDs/PBDFs[4].
Residence Time > 2.0 secondsEnsures complete thermal oxidation of the pyridine ring.
Flue Gas Byproduct Hydrogen Bromide (HBr)Requires alkaline scrubbing (e.g., NaOH) post-combustion[3].
Storage Time Limit < 180 Days (or when full)RCRA compliance for Satellite Accumulation Areas (SAAs)[6],[1].

At-the-Bench: Satellite Accumulation Protocol

The following step-by-step methodology ensures that the waste is properly contained from the moment of generation. This protocol is designed to be a self-validating system—each step verifies the integrity of the previous one.

  • Step 1: Container Selection & Validation

    • Action: Select a high-density polyethylene (HDPE) or amber glass carboy for waste collection.

    • Causality: Avoid metal containers. Trace degradation of brominated compounds in solution can release free bromide ions or HBr, which rapidly corrodes metal, leading to primary containment failure and hazardous spills.

  • Step 2: Waste Segregation

    • Action: Deposit the solid chemical, or solvents containing it, only into containers explicitly labeled for "Halogenated Organic Waste"[1],[2].

    • Validation: Before adding the waste, verify the container log. Ensure no strong oxidizers or incompatible metals (which could cause exothermic reactions) are present in the current mixture.

  • Step 3: Labeling and Logging

    • Action: Immediately update the hazardous waste tag attached to the container.

    • Causality: By RCRA standards, the exact chemical name ("3-Bromo-5-methoxypyridin-4-ol") and its approximate concentration must be listed[6]. Do not use shorthand or structural abbreviations, as this delays emergency response and vendor profiling.

  • Step 4: Satellite Accumulation Area (SAA) Management

    • Action: Store the container in a secondary containment tray within a well-ventilated fume hood or designated SAA.

    • Validation: Ensure the container is tightly capped when not actively receiving waste to prevent fugitive emissions. Waste must be transferred to the Central Accumulation Area within 180 days of the accumulation start date, or immediately when the container reaches capacity[1].

Institutional Logistics and Ultimate Destruction

Once the waste leaves the bench, it enters a highly regulated logistical chain managed by your institution's Environmental Health and Safety (EHS) department and third-party vendors.

G1 Gen 1. Waste Generation (3-Bromo-5-methoxypyridin-4-ol) SAA 2. Satellite Accumulation (Halogenated Organic Waste) Gen->SAA Immediate Segregation CAA 3. Central Accumulation (EHS Facility, <180 Days) SAA->CAA Transfer when full Transport 4. RCRA-Permitted Vendor Transport CAA->Transport Manifesting Incineration 5. High-Temp Incineration (>1000°C + Scrubber) Transport->Incineration Ultimate Disposal

Caption: Workflow for the lifecycle and regulatory disposal of 3-Bromo-5-methoxypyridin-4-ol waste.

At the incineration facility, the waste is injected into a high-temperature kiln. The operational requirement of >1000°C with a >2-second residence time ensures the complete homolytic cleavage of the C-Br bond, preventing dioxin formation[3],[4]. The resulting HBr is neutralized via a wet alkaline scrubber, producing harmless sodium bromide (NaBr) salts that are safely discharged.

G2 Waste Brominated Pyridine Waste (3-Bromo-5-methoxypyridin-4-ol) LowTemp Inadequate Combustion (< 800°C) Waste->LowTemp HighTemp Optimal Incineration (> 1000°C, > 2s residence) Waste->HighTemp Dioxins De Novo Synthesis: PBDDs & PBDFs (Toxic POPs) LowTemp->Dioxins Incomplete C-Br cleavage SafeGas Complete Oxidation: CO2, H2O, NOx, HBr HighTemp->SafeGas Complete destruction Scrubber Alkaline Scrubber (Neutralizes HBr to NaBr) SafeGas->Scrubber Flue gas treatment Atmosphere Safe Atmospheric Release Scrubber->Atmosphere Cleaned exhaust

Caption: Mechanistic pathway of thermal destruction vs. toxic byproduct formation.

References

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Management Program Source: Eastern Washington University (EWU) URL: [Link]

  • Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh URL: [Link]

  • Title: Emission Measurements During Incineration of Waste Containing Bromine Source: Nordic Council of Ministers URL: [Link]

  • Title: Dioxins in Waste Combustion – Conclusions from 20 Years of Research Source: IEA Bioenergy URL: [Link]

  • Title: Learn about Dioxin Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Bromo-5-methoxypyridin-4-ol: From Hazard Assessment to Disposal

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides a comprehensive operational plan for handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides a comprehensive operational plan for handling 3-Bromo-5-methoxypyridin-4-ol, a halogenated pyridine derivative. While specific toxicological data for this compound is limited, a robust safety protocol can be constructed by analyzing its structural analogues and adhering to established principles of chemical hygiene. Our primary goal is to transform safety from a checklist into a self-validating system, ensuring that every step, from preparation to disposal, is grounded in scientific rationale.

Hazard Assessment: An Evidence-Based Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-5-methoxypyridin-4-ol, we must infer its potential hazards from structurally related compounds. The primary analogue for our assessment is 3-Bromo-5-methoxypyridine.

According to available data, 3-Bromo-5-methoxypyridine is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A/1) : Causes serious eye irritation or damage.[1][2]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

The presence of the hydroxyl group (-4-ol) on the pyridine ring does not negate these risks. Halogenated pyridines, as a class, should be handled with care, assuming they are irritants and potentially toxic. Therefore, all subsequent protocols are built upon the precautionary principle that 3-Bromo-5-methoxypyridin-4-ol presents, at minimum, the same hazards as its close analogue.

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing Personal Protective Equipment (PPE), it is crucial to implement a multi-layered safety strategy known as the hierarchy of controls. PPE is the final line of defense, not the first.

  • Engineering Controls : These are the most critical for minimizing exposure. All handling of 3-Bromo-5-methoxypyridin-4-ol, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent the inhalation of any dusts or vapors.[3][4] An emergency eyewash station and safety shower must be readily accessible.[5]

  • Administrative Controls : Establish clear, written standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the specific hazards involved. Work areas should be clearly demarcated.

  • Personal Protective Equipment (PPE) : This is the focus of the following sections and is mandatory even when all other controls are in place.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is a critical, hands-on process that demands attention to detail. The following is a step-by-step guide for researchers.

Given the high risk of serious eye irritation or damage, robust eye protection is non-negotiable.

  • Minimum Requirement : Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the absolute minimum.

  • Recommended : For all procedures involving transfers or potential for splashing, tightly fitting chemical safety goggles should be worn.[6]

  • Best Practice : When handling larger quantities (>1g) or if there is a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.

Protecting the skin from direct contact is essential to prevent irritation.

  • Laboratory Coat : A clean, buttoned, long-sleeved laboratory coat must be worn at all times.[3]

  • Gloves : The choice of glove material is critical. For pyridine and its derivatives, nitrile gloves are a commonly recommended first line of defense due to their resistance to a broad range of chemicals.[3][7]

    • Selection : Always use chemical-resistant nitrile gloves. Do not use thin, disposable examination gloves which may offer insufficient protection.

    • Inspection : Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[3][8]

    • Donning and Doffing : Use proper technique when removing gloves to avoid touching the outer, contaminated surface with bare skin.

    • Disposal : Dispose of contaminated gloves immediately in the designated hazardous waste container.[8]

  • Additional Protection : For operations with a higher risk of spillage, consider using a chemically resistant apron over the lab coat.

All work with 3-Bromo-5-methoxypyridin-4-ol should be performed inside a chemical fume hood to eliminate the need for personal respiratory protection.[3] If, under rare and exceptional circumstances (e.g., emergency spill response outside of a hood), respiratory protection is required, a full-face respirator with an appropriate organic vapor cartridge should be used.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Table 1: Summary of Recommended Personal Protective Equipment

Body PartPrimary PPESpecifications and Rationale
Eyes/Face Chemical Safety GogglesProtects against splashes and dust; essential due to the high risk of serious eye damage.[1][6]
Face Shield (in addition to goggles)Recommended for larger quantities or high splash potential to protect the entire face.
Hands Chemical-Resistant Nitrile GlovesOffers good resistance to pyridine derivatives; must be inspected before use.[3][7]
Body Long-Sleeved Laboratory CoatProtects skin and personal clothing from contamination.[3]
Respiratory Chemical Fume HoodPrimary control method. Eliminates inhalation exposure.[3][7]
Operational and Disposal Plans

A safe workflow integrates PPE use with procedural best practices. The following diagram and steps outline a comprehensive plan from material receipt to final waste disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_gather 3. Gather Materials (Chemical, Glassware, Waste Container) prep_hood->prep_gather handle_weigh 4. Weigh Compound prep_gather->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decon 6. Decontaminate Surfaces & Glassware handle_transfer->clean_decon clean_dispose 7. Dispose of Waste in Labeled Halogenated Waste Container clean_decon->clean_dispose clean_doff 8. Doff PPE (Gloves, Goggles, Lab Coat) clean_dispose->clean_doff clean_wash 9. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for Safe Handling of 3-Bromo-5-methoxypyridin-4-ol.

Proper disposal is crucial for laboratory safety and environmental compliance.

  • Waste Characterization : All materials contaminated with 3-Bromo-5-methoxypyridin-4-ol (e.g., excess solid, contaminated gloves, weighing paper, pipette tips) are classified as hazardous chemical waste.

  • Segregation : This waste must be collected in a designated container for halogenated organic waste .[4] Do not mix with non-halogenated waste streams.

  • Container Management :

    • Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[7]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-5-methoxypyridin-4-ol".[4]

    • Keep the container closed at all times, except when adding waste.

  • Collection : Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials. Follow your institution's Environmental Health & Safety (EHS) procedures for waste pickup.[9]

Emergency Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact : Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air immediately.[6] If breathing is difficult, seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill Response :

    • Evacuate the immediate area.

    • If the spill is outside a fume hood, alert others and prevent entry to the area.

    • Wearing appropriate PPE (including double gloves and goggles), contain the spill using an inert absorbent material like sand or vermiculite.[7]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.

    • Decontaminate the spill area.

    • Report all spills to your laboratory supervisor and EHS department.

By integrating this detailed, science-backed protocol into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available from: [Link]

  • Safety Data Sheet: Pyridine . Carl ROTH. Available from: [Link]

  • 3-Bromo-5-methoxypyridine PubChem Entry . National Center for Biotechnology Information. Available from: [Link]

  • 3-bromo-5-methoxypyridin-4-amine Chemical Substance Information . NextSDS. Available from: [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. Available from: [Link]

  • Safety Data Sheet . Fisher Scientific. Available from: [Link]

  • 3-Bromo-5-methoxypyridine Chemical Substance Information . NextSDS. Available from: [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet . Loba Chemie. Available from: [Link]

  • 3-BROMO-5-(4-METHOXYPHENYL)PYRIDINE Chemical Substance Information . NextSDS. Available from: [Link]

  • Pyridine Safe Handling Guide . Washington State University. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.